5-bromo-1-methyl-1H-indole-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJJLQUTQOICBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354668 | |
| Record name | 5-bromo-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-94-0 | |
| Record name | 5-bromo-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-1-methyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and spectral data of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
This compound is a brominated derivative of N-methylindole-3-carbaldehyde. The presence of the bromine atom at the C5 position and the methyl group on the indole nitrogen significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 10102-94-0[1][2][3][4][5] |
| Molecular Formula | C₁₀H₈BrNO[1][3][6] |
| Molecular Weight | 238.08 g/mol [1][3][6][7] |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Data not available. For comparison, the related compound 5-bromoindole-3-carboxaldehyde has a melting point of 204-207 °C[8][9], and 5-bromo-7-methylindole-3-carboxaldehyde melts at 235-240 °C[7]. |
| Boiling Point | Data not available. For the related compound 5-bromoindole-3-carboxaldehyde, a boiling point of 395.6 ± 22.0 °C at 760 mmHg has been reported[9]. |
| Solubility | No specific data is available. Indole-3-carboxaldehyde is reported to be insoluble in water[10]. |
Table 2: Chemical Identifiers
| Identifier | Value |
| SMILES | CN1C=C(C2=C1C=CC(=C2)Br)C=O[11] |
| InChI | InChI=1S/C10H8BrNO/c1-12-5-6(4-13)10-7-2-3-8(11)9(7)12/h2-5H,1H3 |
Synthesis and Reactivity
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 5-bromo-1-methyl-1H-indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
The indole ring is an electron-rich heterocycle, and the formylation occurs preferentially at the C3 position due to the electronic stabilization of the intermediate. The N-methylation of the indole prevents reaction at the nitrogen atom and further activates the ring towards electrophilic substitution.
Experimental Protocols
General Vilsmeier-Haack Formylation Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath (0 °C), phosphorus oxychloride (1.5 equivalents) is added dropwise to anhydrous dimethylformamide (DMF) (used as both solvent and reagent). The mixture is stirred for a predetermined time to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with Indole Substrate: A solution of the starting material, 5-bromo-1-methyl-1H-indole (1 equivalent), in anhydrous DMF is then added dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.
Spectral Data
Specific spectral data for this compound is not available in the reviewed literature. However, data for the closely related compound, 5-bromo-1H-indole-3-carbaldehyde , can provide an indication of the expected spectral characteristics.
Table 3: Spectral Data for the Analogous Compound 5-Bromo-1H-indole-3-carbaldehyde
| Data Type | Spectral Features |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.40 (1H, s, NH), 9.90 (1H, s, CHO), 8.39 (1H, d, J = 3 Hz, H-2), 7.84 (1H, d, J = 2.4Hz, H-4), 7.48 (1H, d, J = 8.6Hz, H-7), 7.41 (1H, dd, J =1.6, 8.2 Hz, H-6)[12] |
| IR Spectroscopy | Expected characteristic peaks would include a strong C=O stretching vibration for the aldehyde group (around 1650-1700 cm⁻¹), C-H stretching for the aromatic and aldehyde protons, and N-H stretching if the indole nitrogen is not substituted. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: The provided ¹H NMR data is for the N-unsubstituted analog. For this compound, the NH proton signal would be absent, and a singlet corresponding to the N-CH₃ protons would be expected around 3.8-4.0 ppm.
Safety Information
While a specific safety data sheet (SDS) for this compound was not found, related bromoindole derivatives are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate. While detailed experimental and physical data are sparse in the public domain, its synthesis can be reliably achieved through the Vilsmeier-Haack reaction. The information provided in this guide, including the general experimental protocol and comparative data from related compounds, offers a solid foundation for researchers and drug development professionals working with this and similar molecular scaffolds. Further experimental investigation is warranted to fully characterize its physical and chemical properties.
References
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-溴-1-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. rsc.org [rsc.org]
- 10. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to 5-bromo-1-methyl-1H-indole-3-carbaldehyde (CAS: 10102-94-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in synthetic organic and medicinal chemistry. This document details its physicochemical and spectroscopic properties, provides an experimental protocol for its synthesis, and explores its applications in drug discovery and development, particularly as a precursor to bioactive molecules. The information presented is intended to support researchers in the effective utilization of this versatile compound.
Introduction
This compound, with the CAS number 10102-94-0, is a substituted indole derivative that has garnered significant interest in the field of medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 5-position and a formyl group at the 3-position makes this molecule a versatile building block for the synthesis of more complex molecular architectures. The methyl group at the 1-position enhances its lipophilicity and can influence its metabolic stability and binding interactions with biological targets. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its application in synthesis and biological studies. The following tables summarize its key physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10102-94-0 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Appearance | Light brown or light yellow solid | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
A representative ¹H NMR spectrum of this compound can be found in the supporting information of various chemical publications.
Detailed experimental data for ¹³C NMR, FT-IR, and mass spectrometry for this compound are not consistently available in the public literature. However, data for the closely related compound, 5-bromoindole-3-carboxaldehyde, can provide valuable reference points for expected spectral features. For instance, the mass spectrum of 5-bromoindole-3-carboxaldehyde shows characteristic isotopic patterns for the bromine atom.[2] The IR spectrum would be expected to show a strong carbonyl stretch for the aldehyde group.
Synthesis
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-methyl-5-bromoindole
Materials:
-
1-methyl-5-bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-5-bromoindole (1 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this can range from a few hours to overnight, and may require gentle heating as per specific literature procedures for similar substrates). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
A precipitate of the product should form. If not, extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Collect the solid product by filtration and wash with water. If an extraction was performed, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack reaction workflow for synthesis.
Applications in Drug Discovery and Development
The indole nucleus is a cornerstone in medicinal chemistry, and functionalized indoles like this compound serve as crucial intermediates in the synthesis of novel therapeutic agents. The aldehyde group provides a reactive handle for various chemical transformations, while the bromo-substituted benzene ring allows for the introduction of diverse functionalities through cross-coupling reactions.
Precursor for Bioactive Molecules
This compound is a valuable precursor for the synthesis of a wide range of bioactive compounds, including:
-
Kinase Inhibitors: The indole scaffold can mimic the purine core of ATP, making it a suitable framework for designing kinase inhibitors. The aldehyde can be converted into various heterocyclic systems that can interact with the hinge region of kinases. The bromo substituent can be utilized in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce moieties that target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[3][4][5]
-
Anticancer Agents: Derivatives of indole-3-carboxaldehyde have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[6]
-
Antimicrobial Agents: The indole core is present in many natural and synthetic antimicrobial compounds. Modifications of this compound can lead to the development of new antibacterial and antifungal agents.
Role in Targeting Signaling Pathways
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are designed to target key pathways implicated in diseases like cancer.
Hypothetical Signaling Pathway Targeted by Derivatives
Caption: Targeting the MAPK/ERK pathway with indole derivatives.
This diagram illustrates a common strategy where indole-based compounds, synthesized from precursors like this compound, are developed as inhibitors of kinases such as RAF in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of two reactive functional groups make it an attractive starting material for drug discovery programs. This technical guide provides a consolidated resource of its properties, synthesis, and potential applications to aid researchers in leveraging this compound for the development of novel therapeutics. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
In-Depth Technical Guide: 5-bromo-1-methyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, including its physicochemical properties, synthesis protocols, and relevant biological assays for evaluating its potential as a therapeutic agent.
Physicochemical Properties
This compound is a synthetic organic compound belonging to the class of substituted indoles. The presence of the bromine atom and the aldehyde group makes it a valuable intermediate for further chemical modifications and a candidate for biological screening.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 10102-94-0 | [1] |
| Canonical SMILES | CN1C=C(C2=C1C=CC(=C2)Br)C=O | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved in a two-step process starting from 5-bromo-1H-indole. The first step is the N-methylation of the indole ring, followed by formylation at the C3 position via the Vilsmeier-Haack reaction.
Step 1: N-methylation of 5-bromo-1H-indole
This procedure outlines the methylation of the indole nitrogen using a standard base and methylating agent.
Materials:
-
5-bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Methyl iodide (CH₃I)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromoindole (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.[3]
-
Alkylation: Slowly add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by thin-layer chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[3]
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-methyl-5-bromoindole.
Step 2: Vilsmeier-Haack Formylation of 1-methyl-5-bromoindole
This reaction introduces a formyl (-CHO) group at the C3 position of the indole ring.
Materials:
-
1-methyl-5-bromoindole (from Step 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flask, add anhydrous DMF (used as both solvent and reagent) and cool it to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (typically 1.1 to 1.5 equivalents) dropwise with stirring. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.[4]
-
Addition of Indole: To the prepared Vilsmeier reagent, add 1-methyl-5-bromoindole (1.0 equivalent) slowly, ensuring the temperature remains between 0-5 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 85-90 °C and maintain for 5-9 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a beaker of crushed ice.
-
Neutralization: Neutralize the mixture by slowly adding a saturated sodium carbonate solution until the solution is basic. A solid precipitate should form.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Context and Experimental Protocols
Bromoindole derivatives are recognized for a range of biological activities, most notably anti-inflammatory and anticancer properties. These activities are often attributed to the modulation of key signaling pathways involved in cell proliferation and inflammation.
Potential Anti-inflammatory Activity
Substituted indoles have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2). A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes.
Experimental Protocol: Measurement of TNF-α and PGE2 Inhibition
This protocol describes how to measure the effect of the title compound on the production of TNF-α and PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Commercially available ELISA kits for mouse TNF-α and PGE2
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Pre-treat the cells with various concentrations of the compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Determine the concentration of TNF-α and PGE2 in the supernatants using the respective ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α and PGE2 production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.
Potential Anticancer Activity
Indole derivatives are widely studied for their cytotoxic effects against various cancer cell lines. The MTT assay is a standard colorimetric assay to assess cell viability and determine the cytotoxic potential of a compound.
Experimental Protocol: Cell Viability (MTT) Assay
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Disclaimer: This document is intended for research and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety protocols.
References
An In-Depth Technical Guide to 5-bromo-1-methyl-1H-indole-3-carbaldehyde
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds.
Chemical Structure and Properties
This compound is characterized by an indole core substituted with a bromine atom at the C5 position, a methyl group at the N1 position, and a carbaldehyde group at the C3 position. These substitutions significantly influence the electronic properties and biological activity of the parent indole molecule.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 10102-94-0 | |
| Molecular Formula | C10H8BrNO | |
| Molecular Weight | 238.08 g/mol | |
| SMILES | CN1C=C(C2=C1C=CC(=C2)Br)C=O |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the Vilsmeier-Haack formylation of 5-bromo-1H-indole followed by N-methylation of the resulting intermediate.
Step 1: Synthesis of 5-bromo-1H-indole-3-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of 5-bromo-1H-indole. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Materials:
-
5-bromo-1H-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
In a flask, add 10 ml of DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 20 ml of a prepared Vilsmeier reagent (from POCl3 and DMF) dropwise to the flask.
-
To this mixture, add the starting material, 4-bromo-2-methyl-aniline (10g, 53.7mmol), which will cyclize in situ to form the 5-bromo-1H-indole.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Raise the temperature to 90 °C and heat the reaction for 9 hours.
-
After the reaction, cool the mixture and add a saturated sodium carbonate solution until the solution is alkaline, leading to the precipitation of a solid.
-
Filter the solid and dry it to obtain 5-bromo-1H-indole-3-carbaldehyde.
Expected Spectroscopic Data for the Intermediate:
-
¹H NMR (DMSO-d6, 400 MHz): δ 12.40 (1H, s), 9.90 (1H, s), 8.39 (1H, d, J = 3 Hz), 7.84 (1H, d, J = 2.4Hz), 7.48 (1H, d, J = 8.6Hz), 7.41 (1H, dd, J =1.6, 8.2 Hz).
-
Melting Point: 204-205 °C.
Step 2: N-methylation of 5-bromo-1H-indole-3-carbaldehyde
The final step involves the methylation of the nitrogen atom of the indole ring.
Materials:
-
5-bromo-1H-indole-3-carbaldehyde
-
Anhydrous potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH3I)
Procedure:
-
To a mixture of 5-bromo-1H-indole-3-carbaldehyde, anhydrous K2CO3 (2 equivalents), CH3CN, and a small amount of DMF, add methyl iodide (2.43 equivalents).
-
Heat the resulting mixture to reflux for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
The following diagram illustrates the synthetic workflow.
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
Indole-3-carbaldehyde and its derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the C5 position and a methyl group at the N1 position can modulate these activities. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group can influence the molecule's interaction with biological targets. While specific studies on the biological activity of this compound are limited, it serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carbaldehyde group is a versatile functional handle for further chemical modifications.
An In-Depth Technical Guide to the Synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the N-methylation of 5-bromoindole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position of the indole ring.
Core Synthesis Pathway
The principal synthetic route to this compound is outlined below. The initial step focuses on the methylation of the indole nitrogen, followed by the introduction of a formyl group.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: N-Methylation of 5-Bromoindole
| Parameter | Value | Reference |
| Starting Material | 5-Bromoindole | [1][2][3] |
| Methylating Agent | Dimethyl carbonate | [1][2][3] |
| Base | Potassium carbonate | [1][2][3] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2][3] |
| Reaction Temperature | ~130 °C | [1][2][3] |
| Reaction Time | 3.5 hours | [1][2][3] |
| Product | 5-Bromo-1-methyl-1H-indole | [1][2][3] |
| Yield | 94.8% | [1][2][3] |
Table 2: Vilsmeier-Haack Formylation of 5-Bromo-1-methyl-1H-indole
| Parameter | Value (Typical) | Reference |
| Starting Material | 5-Bromo-1-methyl-1H-indole | |
| Formylating Reagent | Vilsmeier Reagent (from POCl₃ and DMF) | [4][5][6][7] |
| Solvent | N,N-Dimethylformamide (DMF) | [4][5][6][7] |
| Reaction Temperature | 0 °C to room temperature | [4][5][6][7] |
| Work-up | Aqueous hydrolysis | [4][5][6][7] |
| Product | This compound | |
| Yield | High (expected) |
Note: While a specific yield for the Vilsmeier-Haack reaction on 5-bromo-1-methyl-1H-indole is not explicitly documented in the cited literature, formylation of N-methylindoles under these conditions typically proceeds in high yield.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1-methyl-1H-indole
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-bromoindole (3.0 g, 15.38 mmol), potassium carbonate (1.5 g), and N,N-dimethylformamide (20 mL).[2][3]
-
To this stirred suspension, add dimethyl carbonate (3.9 mL, 46 mmol).[2][3]
-
Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 3.5 hours.[1][2][3] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to approximately 3 °C in an ice bath.
-
Slowly add 50 mL of ice-cold water to the cooled mixture. The product will separate as a light brown oil.[2][3]
-
Extract the product with tert-butyl methyl ether (40 mL).
-
Wash the organic layer with water (3 x 25 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1-methyl-1H-indole as a light brown oil (3.06 g, 94.8% yield).[2][3]
Step 2: Synthesis of this compound (General Vilsmeier-Haack Procedure)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. This process forms the Vilsmeier reagent, a chloromethyliminium salt.[4][5][6][7]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 5-bromo-1-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Make the solution alkaline by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
Spectroscopic and Synthetic Profile of 5-bromo-1-methyl-1H-indole-3-carbaldehyde: A Technical Guide
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the spectroscopic data and synthetic methodology for the compound 5-bromo-1-methyl-1H-indole-3-carbaldehyde.
This guide presents available spectroscopic data, including proton and carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed, plausible experimental protocol for its synthesis. The information is structured to facilitate easy comparison and replication for research and development purposes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The introduction of a methyl group at the N1 position of the indole ring will primarily induce a downfield shift in the adjacent protons, most notably H-2 and H-7. The characteristic singlet for the N-H proton will be replaced by a singlet for the N-CH₃ group, typically appearing in the range of 3.8-4.0 ppm.
¹³C NMR (Carbon-13 NMR): The N-methylation is expected to cause a downfield shift for the carbon atoms directly bonded to the nitrogen (C-2 and C-7a) and introduce a new signal for the N-methyl carbon, typically around 30-35 ppm.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C=O | ~9.9 | s | - |
| H-2 | ~8.2 | s | - |
| H-4 | ~8.1 | d | ~1.5 |
| H-6 | ~7.4 | dd | ~8.7, ~1.8 |
| H-7 | ~7.3 | d | ~8.7 |
| N-CH₃ | ~3.8 | s | - |
| Predicted data based on analysis of related compounds. Solvent: CDCl₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O | ~185 |
| C-2 | ~139 |
| C-3 | ~118 |
| C-3a | ~126 |
| C-4 | ~125 |
| C-5 | ~116 |
| C-6 | ~127 |
| C-7 | ~111 |
| C-7a | ~137 |
| N-CH₃ | ~33 |
| Predicted data based on analysis of related compounds. Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and the substituted indole ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (aldehyde) | 1650-1680 |
| C-H (aldehyde) | 2820-2850 and 2720-2750 |
| C=C (aromatic) | 1580-1620 |
| C-N Stretch | 1310-1360 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, which is 238.08 g/mol . Due to the presence of a bromine atom, a characteristic M+2 isotopic peak of similar intensity to the molecular ion peak is expected.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| [M]⁺ | 237.98 |
| [M+2]⁺ | 239.98 |
Experimental Protocols
The synthesis of this compound can be achieved in a two-step process: the formylation of 5-bromoindole followed by N-methylation.
Synthesis of 5-bromo-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)
This procedure is adapted from established protocols for the formylation of indoles.[1]
Materials:
-
5-bromoindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-bromoindole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Basify the mixture with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 5-bromo-1H-indole-3-carbaldehyde.
Synthesis of this compound (N-Methylation)
Materials:
-
5-bromo-1H-indole-3-carbaldehyde
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-bromo-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
1H NMR of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
An In-Depth Technical Guide on the ¹H NMR of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document outlines the detailed ¹H NMR data, experimental protocols for data acquisition, and graphical representations of the molecular structure and experimental workflow.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data reveals distinct signals for each of the six unique protons in the molecule.
The quantitative data from the spectrum is summarized in the table below. The assignments are based on established chemical shift principles for indole derivatives and the observed coupling patterns. The electron-withdrawing bromine atom and the aldehyde group significantly influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CHO | 9.94 | Singlet (s) | - | 1H |
| H-4 | 8.45 | Doublet (d) | 1.6 | 1H |
| H-2 | 7.65 | Singlet (s) | - | 1H |
| H-6 | 7.44-7.41 | Multiplet (m) | - | 1H |
| H-7 | 7.21 | Doublet (d) | 8.8 | 1H |
| N-CH₃ | 3.86 | Singlet (s) | - | 3H |
| Data sourced from a 400 MHz spectrum recorded in CDCl₃.[1] |
Molecular Structure and Proton Assignments
The chemical structure of this compound with the proton numbering corresponding to the assignments in the data table is presented below.
Caption: Chemical structure of this compound.
Experimental Protocols
The following section describes a generalized but detailed methodology for the acquisition of the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). To ensure accurate chemical shift referencing, the solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Using a pipette, transfer the resulting solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately with the sample identification.
2. NMR Spectrometer and Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer is recommended for achieving good signal resolution and dispersion.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Temperature: The experiment is typically conducted at a standard probe temperature of 298 K (25 °C).
-
Shimming: Before data acquisition, the magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is used between scans to allow for full relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: The relative areas under each peak are integrated to determine the proton ratios.
-
Experimental Workflow
The logical flow of the ¹H NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.
Caption: General workflow for a ¹H NMR experiment.
References
An In-depth Technical Guide on the ¹³C NMR of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-bromo-1-methyl-1H-indole-3-carbaldehyde. Due to the limited availability of a complete, unambiguously assigned public domain ¹³C NMR dataset for this specific compound, this document presents data from closely related structural analogs. This comparative approach, supplemented with a general experimental protocol and structural diagrams, offers valuable insights for the characterization and quality control of this and similar indole derivatives in research and drug development.
Structural Context and Expected ¹³C NMR Spectral Features
This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry. The ¹³C NMR spectrum is expected to show distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electronic effects of the substituents: the electron-withdrawing bromine atom at the C-5 position, the aldehyde group at the C-3 position, and the methyl group on the indole nitrogen.
The bromine atom is expected to deshield the C-5 carbon and influence the chemical shifts of the adjacent aromatic carbons. The N-methylation will primarily affect the chemical shifts of the carbons in the pyrrole ring (C-2, C-3, C-3a, and C-7a) and will introduce a new signal for the N-methyl carbon, typically in the range of 30-35 ppm. The aldehyde group will give rise to a characteristic downfield signal for the carbonyl carbon, generally above 180 ppm.
¹³C NMR Data of Structural Analogs
To approximate the ¹³C NMR spectrum of this compound, data from two close analogs are presented below: 5-iodo-1-methyl-1H-indole-3-carbaldehyde and 5-bromo-1H-indole-3-carbaldehyde. The substitution of iodine with bromine is expected to cause minor shifts in the aromatic region, while the presence or absence of the N-methyl group will significantly impact the pyrrole ring carbons and introduce the N-methyl signal.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of 5-substituted-1-methyl-1H-indole-3-carbaldehydes and Related Compounds
| Carbon Atom | 5-iodo-1-methyl-1H-indole-3-carbaldehyde (in CDCl₃) | 5-bromo-1H-indole-3-carbaldehyde (in DMSO-d₆) |
| C-2 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| C-3a | Data not available | Data not available |
| C-4 | 127.4 | Data not available |
| C-5 | 87.3 | Data not available |
| C-6 | 132.6 | Data not available |
| C-7 | 111.8 | Data not available |
| C-7a | 137.1 | Data not available |
| C=O | 184.2 | Data not available |
| N-CH₃ | 33.9 | - |
Note: A complete assigned dataset for 5-bromo-1H-indole-3-carbaldehyde was not available in the cited resources.
Experimental Protocols
The following provides a generalized yet detailed protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Weigh approximately 15-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the deuterated solvent does not already contain it.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: Standard probe temperature (e.g., 298 K).
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220-250 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons and the carbonyl carbon.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
3.3. Data Processing
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transformation of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent signal to its known chemical shift (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the signals (optional for ¹³C NMR, as integrals are not always proportional to the number of carbons in standard experiments).
Visualization of Structure and Logic
Diagram 1: Chemical Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
Diagram 2: Experimental Workflow for ¹³C NMR Analysis
Caption: A generalized workflow for the acquisition and analysis of a 13C NMR spectrum.
An In-depth Technical Guide to the Infrared Spectrum of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a compound of interest in drug development and organic synthesis. Due to the limited availability of direct spectral data for this specific molecule, this paper presents a predictive analysis based on the known spectrum of its parent compound, 5-bromo-1H-indole-3-carbaldehyde, and established principles of infrared spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The introduction of a methyl group on the indole nitrogen (N-methylation) primarily results in the disappearance of the N-H stretching vibration, which is a prominent feature in the spectrum of the parent compound, 5-bromo-1H-indole-3-carbaldehyde. Concurrently, new absorption bands corresponding to the C-H stretching and bending vibrations of the methyl group are expected to appear.
The table below summarizes the predicted IR absorption bands and their assignments. These predictions are derived from the analysis of similar indole-3-carbaldehyde analogues and general spectroscopic principles.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching (indole ring) |
| ~2950-2850 | Medium | Aliphatic C-H stretching (N-CH₃ group) |
| ~2830 & ~2730 | Medium | Aldehyde C-H stretching (Fermi resonance doublet)[3][4] |
| ~1665-1685 | Strong | C=O stretching (aldehyde, conjugated)[1][2][3] |
| ~1600-1450 | Medium-Strong | C=C stretching (aromatic indole ring) |
| ~1470-1430 | Medium | C-H bending (N-CH₃ group) |
| ~1380 | Medium-Weak | C-H bending (aldehyde) |
| ~1200-1000 | Medium | C-N stretching |
| ~880-800 | Strong | C-H out-of-plane bending (substituted benzene ring) |
| ~600-500 | Medium-Weak | C-Br stretching |
Experimental Protocol: FTIR Spectroscopy using the KBr Pellet Method
The acquisition of a high-quality FTIR spectrum for a solid sample like this compound is typically achieved using the potassium bromide (KBr) pellet method. This technique involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.[5][6][7]
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
Oven
-
Analytical balance
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
This compound sample
Procedure:
-
Drying the KBr: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to eliminate any adsorbed moisture, which can interfere with the IR spectrum.[6] Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[5] The typical sample-to-KBr ratio is about 1:100.[8]
-
Grinding and Mixing: Add the KBr and the sample to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.[6]
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet press die. Assemble the die and place it in a hydraulic press.
-
Pressing the Pellet: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]
-
Background Spectrum: Acquire a background spectrum using a pure KBr pellet or with an empty sample holder to account for atmospheric and instrumental interferences.[5][7]
-
Sample Spectrum Acquisition: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Key Functional Group Analysis
The structure of this compound contains several key functional groups whose characteristic vibrations can be used for spectral interpretation. The logical relationship between these groups and their expected IR absorption regions is depicted below.
Caption: Key functional groups and their characteristic IR regions.
This predictive guide, based on established spectroscopic data and principles, offers a robust framework for the identification and characterization of this compound using infrared spectroscopy. The provided experimental protocol ensures the reliable acquisition of spectral data for further analysis.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- 5. shimadzu.com [shimadzu.com]
- 6. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
An In-depth Technical Guide to the Mass Spectrometry of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a compound of interest in medicinal chemistry and drug development. This document outlines a standard experimental protocol for its analysis by electron ionization mass spectrometry (EI-MS), presents a predicted fragmentation pattern based on established principles and data from analogous structures, and visualizes the proposed fragmentation pathways.
Predicted Mass Spectrometry Data
Due to the lack of publicly available experimental mass spectral data for this compound, the following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) under electron ionization. The molecular formula of the compound is C₁₀H₈BrNO, with a molecular weight of approximately 238.08 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). For simplicity, the table lists the m/z values corresponding to the ⁷⁹Br isotope.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 237/239 | [M]⁺ | - | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 222/224 | [M - CH₃]⁺ | •CH₃ | Loss of the N-methyl group. |
| 208/210 | [M - CHO]⁺ | •CHO | Loss of the formyl radical from the 3-position. |
| 158 | [M - Br]⁺ | •Br | Loss of the bromine radical. |
| 129 | [M - Br - CHO]⁺ | •Br, •CHO | Subsequent loss of the formyl radical after the loss of bromine. |
| 130 | [C₉H₈N]⁺ | C H Br O | A plausible fragment resulting from significant rearrangement. |
| 102 | [C₈H₆]⁺ | C₂H₂NBrO | A smaller fragment possibly arising from ring cleavage. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section details a standard methodology for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of solid this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10-50 µg/mL.
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is to be used.
-
GC Conditions:
-
Injector Port Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectral data throughout the GC run.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak, ensuring to subtract the background spectrum for cleaner data.
-
Analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound under electron ionization.
In-Depth Technical Guide to the Physical Properties of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic intermediate, 5-bromo-1-methyl-1H-indole-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by consolidating key data, experimental protocols, and relevant scientific context.
Core Physical Properties
This compound is a halogenated indole derivative. Its fundamental physical characteristics are summarized in the table below. While some specific physical properties like melting point and a detailed description of its appearance are not consistently reported in publicly available literature, the following data has been compiled from various chemical supplier databases and scientific publications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [1][2] |
| CAS Number | 10102-94-0 | [1] |
| Appearance | Data not consistently available; related indole-3-carbaldehydes are often white to yellow or beige crystalline powders. | [3][4] |
| Melting Point | Data not consistently available. For comparison, the related compound 5-bromoindole-3-carboxaldehyde has a melting point of 204-207 °C. | [4] |
| Boiling Point | Data not available. | |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water. | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen atom environment within the molecule.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.95 | s | 1H | Aldehyde proton (-CHO) |
| 8.21 | d | 1H | Aromatic proton |
| 7.66 | s | 1H | Aromatic proton |
| 7.35 | s | 1H | Aromatic proton |
| 7.30-7.27 | m | 1H | Aromatic proton |
| 3.84 | s | 3H | N-methyl protons (-NCH₃) |
Note: The specific coupling constants (J values) and a definitive assignment for all aromatic protons were not available in the referenced literature. The provided data is consistent with the expected spectrum for this structure.
Other Spectroscopic Data
-
Infrared (IR) Spectroscopy (Expected): A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aldehyde. C-H stretching vibrations for the aromatic and methyl groups would appear around 2900-3100 cm⁻¹. The C-Br stretch would likely be observed in the fingerprint region.
-
Mass Spectrometry (MS) (Expected): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for organic compounds can be applied.
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles, and is a suitable method for the synthesis of this compound.[6][7]
Reaction Scheme:
Detailed Protocol:
-
Formation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for approximately 30-60 minutes to allow for the formation of the chloroiminium salt (Vilsmeier reagent).[7]
-
Formylation: Dissolve 5-bromo-1-methyl-1H-indole in an appropriate anhydrous solvent (e.g., DMF or dichloromethane) in a separate flask. Cool this solution in an ice bath.
-
Reaction: Slowly add the prepared Vilsmeier reagent to the solution of the indole derivative with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.[8]
-
Workup: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Basify the aqueous solution with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Determination of Melting Point
The melting point of a purified sample of this compound can be determined using a standard melting point apparatus.
Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed to aid in purification and reaction setup.
Protocol:
-
To a series of small test tubes, add approximately 10-20 mg of this compound.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and toluene).
-
Agitate the mixtures by vortexing or vigorous shaking for 1-2 minutes at room temperature.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble in each solvent.
-
For compounds that are sparingly soluble at room temperature, gentle heating can be applied to assess solubility at elevated temperatures.
Logical Relationships and Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
This guide serves as a foundational resource for professionals working with this compound. As new research becomes available, this document may be updated to reflect the most current understanding of this compound's properties and applications.
References
- 1. scbt.com [scbt.com]
- 2. parchem.com [parchem.com]
- 3. 5-Bromoindole-3-carboxaldehyde | 877-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 5-Bromoindole-3-carboxaldehyde | 877-03-2 [amp.chemicalbook.com]
- 5. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Guide: Physicochemical Properties of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a key physicochemical property for substance identification and purity assessment. This document includes quantitative data, a detailed experimental protocol for melting point determination, and a workflow diagram for the experimental procedure.
Physicochemical Data of this compound
The melting point of this compound has been reported to be in the range of 134-136°C[1][2]. For comparative purposes, the melting points of structurally related indole derivatives are provided in the table below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 10102-94-0 | C10H8BrNO | 238.08 | 134-136 [1][2] |
| 5-bromo-1H-indole-3-carbaldehyde | 877-03-2 | C9H6BrNO | 224.06 | 204-208 |
| 5-bromo-1-methyl-1H-indole | 10075-52-2 | C9H8BrN | 210.07 | 39-43 |
| 5-bromo-7-methyl-1H-indole-3-carbaldehyde | 16076-86-1 | C10H8BrNO | 238.08 | 235-240[3] |
Experimental Protocol: Melting Point Determination
The following is a standard protocol for the determination of the melting point of a crystalline solid like this compound using a capillary melting point apparatus.
1. Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube into the sample and then tapping the sealed end on a hard surface to compact the material at the bottom.
2. Instrument Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 20°C below the expected melting point (for an unknown sample, a rapid preliminary heating can be performed to determine an approximate range).
3. Measurement:
-
Begin heating the sample. A slower heating rate (1-2°C per minute) is crucial as the temperature approaches the expected melting point to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as the range between these two temperatures.
4. Post-Measurement:
-
Allow the apparatus to cool down before performing subsequent measurements.
-
For purity assessment, a sharp melting range (typically 0.5-2°C) is indicative of a pure substance. A broad melting range often suggests the presence of impurities.
Experimental Workflow
The following diagram illustrates the logical steps involved in determining the melting point of a chemical compound.
Caption: Workflow for Melting Point Determination.
References
An In-depth Technical Guide to the Solubility of 5-bromo-1-methyl-1H-indole-3-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct quantitative solubility data for 5-bromo-1-methyl-1H-indole-3-carbaldehyde is available in peer-reviewed literature. The information presented herein is a combination of data extrapolated from structurally analogous compounds and established principles of organic chemistry.
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound in a range of common organic solvents. Due to the scarcity of direct experimental data for this specific compound, this guide leverages solubility information for structurally similar indole derivatives, including indole-3-carbaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and various bromo-indole-carbaldehydes, to predict its behavior. The principles of "like dissolves like," polarity, and hydrogen bonding form the basis for these predictions.[1][2]
Predicted Solubility Profile
The solubility of an organic compound is primarily dictated by its molecular structure and the physicochemical properties of the solvent.[1][3][4] this compound possesses a moderately polar indole core, an electron-withdrawing aldehyde group, a lipophilic methyl group at the indole nitrogen, and a bulky, lipophilic bromine atom. The aldehyde group can act as a hydrogen bond acceptor, which may enhance solubility in protic solvents. However, the N-methylation prevents it from acting as a hydrogen bond donor, which might decrease its solubility compared to its N-H counterpart. The bromine and methyl substitutions increase the molecule's overall lipophilicity and molecular weight, suggesting a preference for less polar organic solvents over highly polar or aqueous media.
Based on these structural features and data from related compounds, a qualitative solubility profile has been compiled. For instance, the parent compound, indole-3-carboxaldehyde, is known to be soluble in polar aprotic solvents like DMSO and dimethylformamide (approximately 30 mg/mL), readily soluble in ethanol, and only slightly soluble in water.[5][6][7] The N-methylated analog, 1-methyl-1H-indole-3-carbaldehyde, is reported to be insoluble in water.[8][9] Furthermore, another brominated analog, 2-bromo-1H-indole-3-carbaldehyde, exhibits solubility in organic solvents such as ethanol, dichloromethane, and dimethylformamide, with limited water solubility.[10]
The following table summarizes the expected qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar indole and aldehyde moieties through dipole-dipole interactions. Indole-3-carboxaldehyde shows good solubility in these solvents.[5][6] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The alcohol's hydroxyl group can hydrogen bond with the aldehyde's oxygen. Ethanol is a good solvent for indole-3-carboxaldehyde and 2-bromo-1H-indole-3-carbaldehyde.[7][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are of intermediate polarity and are effective at dissolving many organic compounds. DCM is a known solvent for 2-bromo-1H-indole-3-carbaldehyde.[10] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols but can still engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents is less suited to the polar functional groups of the solute. |
| Nonpolar | Hexanes, Cyclohexane | Low | The significant polarity of the indole and aldehyde groups will likely lead to poor solubility in nonpolar alkane solvents. |
| Aqueous | Water, Aqueous Buffers | Very Low | The increased lipophilicity from the methyl and bromo substituents, combined with the general insolubility of N-methylated indoles in water, suggests poor aqueous solubility.[8][9] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a few hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the solute.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow
Caption: General workflow for experimental solubility determination.
Factors Influencing Solubility
References
- 1. youtube.com [youtube.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. toku-e.com [toku-e.com]
- 7. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 8. 1-Methylindole-3-carboxaldehyde CAS#: 19012-03-4 [m.chemicalbook.com]
- 9. 1-Methylindole-3-carboxaldehyde | 19012-03-4 [chemicalbook.com]
- 10. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
Biological activity of 5-bromo-1-methyl-1H-indole-3-carbaldehyde derivatives.
An In-Depth Technical Guide on the Biological Activity of 5-bromo-1-methyl-1H-indole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of derivatives of this compound, a class of compounds with significant potential in therapeutic applications. While research on this specific methylated indole is emerging, this document draws upon the broader landscape of 5-bromo-indole-3-carbaldehyde derivatives to present a detailed account of their anticancer, antimicrobial, and anti-inflammatory properties.
Introduction to Indole-3-Carbaldehyde Derivatives
Indole-3-carbaldehyde and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1] The indole nucleus is a key structural component in various natural products and synthetic drugs. The presence of a carbaldehyde group at the 3-position provides a versatile handle for synthetic modifications, allowing for the creation of a diverse library of derivatives with a wide range of pharmacological activities. The introduction of a bromine atom at the 5-position and a methyl group at the 1-position of the indole ring can significantly influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby modulating its biological activity.
Anticancer Activity
Derivatives of indole-3-carbaldehyde have demonstrated considerable potential as anticancer agents by targeting various cancer hallmarks.[1] While specific data on this compound derivatives is limited, studies on closely related compounds, such as thiosemicarbazone and arylsulfonylhydrazide derivatives of indoles, have shown promising results.
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activity of representative indole derivatives against various cancer cell lines. It is important to note that these are analogues, and further studies are required to evaluate the specific derivatives of this compound.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone-Indole | 16f | PC3 (Prostate) | 0.054 | [2] |
| DU-145 (Prostate) | Not specified | [2] | ||
| WPMY-1 (Normal) | 19.470 | [2] | ||
| Indole-based Sulfonohydrazide | 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) | MCF-7 (Breast) | 13.2 | [2] |
| MDA-MB-468 (Breast) | 8.2 | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]
-
Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways in Cancer
While the exact mechanisms for this compound derivatives are yet to be fully elucidated, related thiosemicarbazone-indole compounds have been shown to induce apoptosis and cell cycle arrest.[2] One proposed mechanism involves the accumulation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway.[2]
Caption: Proposed anticancer signaling pathway for indole derivatives.
Antimicrobial Activity
Indole derivatives have been recognized for their broad-spectrum antimicrobial properties. Hydrazide and hydrazone derivatives of 5-bromoindole-3-aldehyde have shown notable activity against various bacteria and fungi.[4]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial efficacy. The table below presents MIC values for related 5-bromoindole derivatives.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Bromoindole-3-aldehyde hydrazide/hydrazone | General | Staphylococcus aureus | 6.25-100 | [4] |
| Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [4] | ||
| Escherichia coli | 6.25-100 | [4] | ||
| Bacillus subtilis | 6.25-100 | [4] | ||
| Candida albicans | 6.25-100 | [4] | ||
| 5-Bromoindole-2-carboxamide | 7a-c, 7g, 7h | Klebsiella pneumoniae | 0.35–1.25 | [5] |
| Escherichia coli | 0.35–1.25 | [5] | ||
| Pseudomonas aeruginosa | 0.35–1.25 | [5] | ||
| Salmonella Typhi | 0.35–1.25 | [5] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the MIC of an antimicrobial agent.[6]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity
Indole-3-carboxaldehyde (ICA) itself has been shown to inhibit inflammatory responses.[7][8] It is plausible that its derivatives, including those of this compound, would exhibit similar or enhanced anti-inflammatory effects.
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]
-
Cell Culture and Treatment: Macrophages are seeded in 96-well plates and pre-treated with the test compounds for 1 hour before stimulation with LPS (1 µg/mL).
-
Incubation: Cells are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytokine Production Assay (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[9]
-
Sample Collection: Supernatants from cell cultures treated as described above are collected.
-
ELISA: The concentration of specific cytokines is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The inhibition of cytokine production is calculated.
Signaling Pathways in Inflammation
Indole-3-carboxaldehyde has been found to exert its anti-inflammatory effects by modulating the miR-1271-5p/HDAC9 signaling pathway in macrophages.[7][8] This leads to a decrease in pro-inflammatory cytokines and a shift towards an anti-inflammatory M2 macrophage phenotype.
Caption: Anti-inflammatory signaling pathway of Indole-3-carboxaldehyde.
Conclusion and Future Directions
Derivatives of this compound represent a promising area for drug discovery. Based on the activities of related compounds, these derivatives are anticipated to exhibit significant anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on the synthesis and biological evaluation of a focused library of these specific derivatives to establish structure-activity relationships. Elucidating their precise mechanisms of action and signaling pathways will be crucial for their development as novel therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for advancing research in this exciting field.
References
- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiosemicarbazone-indole derivatives targeting prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
The Therapeutic Landscape of Substituted Indoles: A Technical Guide
Introduction
The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The versatility of the indole ring system allows for substitutions at various positions, leading to a vast chemical space with diverse pharmacological properties. This technical guide provides an in-depth exploration of the therapeutic applications of substituted indoles, with a focus on their roles in oncology, neurology, and as anti-inflammatory and anti-microbial agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Substituted Indoles in Oncology
Substituted indoles have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.
Tubulin Polymerization Inhibitors
A prominent mechanism of action for several anticancer indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
A variety of substituted indoles, including 2-aroylindoles and indole-3-glyoxylamides, have demonstrated potent tubulin polymerization inhibitory activity.[1][2] For instance, (5-Methoxy-1H-2-indolyl)-phenylmethanone and its analogs have shown high cytotoxicity against several human cancer cell lines with IC50 values in the nanomolar range.[2]
| Compound Class | Example Compound | Target Cell Line | IC50 (nM) | Reference |
| 2-Aroylindoles | (5-Methoxy-1H-2-indolyl)-phenylmethanone | HeLa/KB | 20 - 75 | [2] |
| 2-Aroylindoles | 3-fluorophenyl-(5-Methoxy-1H-2-indolyl)-methanone | SK-OV-3 | 20 - 75 | [2] |
| 2-Aroylindoles | 3-methoxyphenyl-(5-Methoxy-1H-2-indolyl)-methanone | U373 | 20 - 75 | [2] |
| Indole-3-glyoxylamides | Compound 13 (p-OMe) | Prion-infected cell line | < 1000 | [3] |
| Indole-3-glyoxylamides | Compound 16 (p-F) | Prion-infected cell line | < 1000 | [3] |
This protocol is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm.[4]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (substituted indole) dissolved in DMSO
-
Positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute purified tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.[4]
-
Compound Preparation: Prepare 10x stock solutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add 10 µL of the 10x test compound, control, or vehicle to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the ice-cold tubulin solution to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. The effect of the inhibitor is quantified by measuring changes in the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.[4]
Workflow for the in vitro tubulin polymerization assay.
Aromatase Inhibitors
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. Several non-steroidal aromatase inhibitors containing an indole nucleus have been developed.
This assay measures the inhibition of human recombinant aromatase (CYP19A1) activity using a fluorogenic substrate.[5][6]
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate
-
β-NADP+ Stock Solution
-
NADPH Generating System
-
Aromatase Inhibitor (e.g., Letrozole) as a positive control
-
Test compound (substituted indole)
-
White 96-well plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Reconstitute all lyophilized components as per the kit instructions. Prepare a 5X working solution of the positive control inhibitor (Letrozole).[5]
-
Reaction Mix Preparation: Prepare two reaction mixes: one with the vehicle control and one with the 5X inhibitor.
-
Sample and Control Addition: Add test compounds at various concentrations to the sample wells. Add the positive control to the positive control wells and vehicle to the enzyme control wells.
-
Enzyme Addition: Add the aromatase enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[6]
-
Substrate Addition: Prepare a substrate/NADP+ mixture and add it to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C (Ex/Em = 488/527 nm).[5]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration and calculate the IC50 value.
Workflow for the fluorometric aromatase inhibitor screening assay.
Substituted Indoles in Neurology
The indole nucleus is a key component of several neurotransmitters, including serotonin and melatonin, making it a valuable scaffold for the development of neurologically active compounds.[7][8]
Tryptamine Derivatives and their Neurological Effects
Tryptamine and its derivatives, such as N,N-dimethyltryptamine (DMT), are known for their hallucinogenic properties and their interaction with serotonin receptors, particularly the 5-HT2A receptor.[7][9] These compounds are being investigated for their potential therapeutic applications in treating neuropsychiatric disorders like depression and anxiety.[7] The hallucinogenic effects of tryptamines are attributed to their ability to enhance glutamatergic transmission in the cerebral cortex.[7]
Simplified signaling pathway of tryptamine derivatives.
Anti-inflammatory Applications of Substituted Indoles
Chronic inflammation is implicated in a wide range of diseases, and substituted indoles have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.
Inhibition of NF-κB and ERK1/2 Signaling
The transcription factor NF-κB and the MAP kinase ERK1/2 are central regulators of the inflammatory response. Some 3-substituted indoles exert their anti-inflammatory effects by inhibiting these interconnected pathways.
Inhibitory action of substituted indoles on inflammatory pathways.
Antimicrobial Substituted Indoles
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted indoles, including bis-indole alkaloids, have demonstrated significant activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11]
Bis-Indole Alkaloids
Bis-indole alkaloids, both naturally occurring and synthetic, represent a promising class of antimicrobials. Their mechanism of action often involves the disruption of the bacterial cell membrane.[10]
| Compound Class | Example Compound | Target Organism | MIC (µg/mL) | Reference |
| Bis-indole Alkaloid | Tulongicin A | S. aureus (clinical isolates) | 1-2 | [12] |
| Bis-indole Alkaloid | Compound 5c | MRSA | Not specified | [10] |
| Bis-indole Alkaloid | Compound 5f | MRSA | Not specified | [10] |
| Bis(indolyl)methanes | Compound 83a | MRSA | 0.5 - 2 | [11] |
| Bis(indolyl)methanes | Compound 83b | VRE | 0.5 - 2 | [11] |
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]
Materials:
-
Bacterial strain (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (substituted indole) dissolved in DMSO
-
Positive control antibiotic (e.g., Vancomycin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.[14]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound and positive control in CAMHB in a 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well, except for the sterility control well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[14]
Workflow for the broth microdilution MIC assay.
Substituted indoles represent a highly versatile and promising class of compounds with a wide array of therapeutic applications. Their ability to interact with diverse biological targets makes them attractive candidates for drug discovery and development in oncology, neurology, inflammation, and infectious diseases. The continued exploration of the vast chemical space of substituted indoles, coupled with a deeper understanding of their mechanisms of action, holds great potential for the development of novel and effective therapies for a range of human diseases. This guide provides a foundational resource for researchers in the field, offering key data, experimental methodologies, and a visual representation of the underlying biological principles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. abcam.cn [abcam.cn]
- 6. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 7. The neurobiological activity of hallucinogenic tryptamines [nikobidin.com]
- 8. Tryptamine - Wikipedia [en.wikipedia.org]
- 9. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Two-Step Synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-bromo-1-methyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the C3 and N1 positions allows for the exploration of diverse chemical space. This document provides a detailed protocol for a reliable two-step synthesis of this compound, starting from commercially available 5-bromoindole. The synthesis involves an initial N-methylation followed by a Vilsmeier-Haack formylation at the C3 position.
Reaction Principle: The synthesis is accomplished in two sequential steps:
-
N-Methylation: The indole nitrogen of 5-bromoindole is deprotonated by a base, forming a nucleophilic indolide anion. This anion subsequently reacts with a methylating agent to yield 5-bromo-1-methyl-1H-indole. A common and effective method utilizes dimethyl carbonate as the methylating agent with potassium carbonate as the base in a polar aprotic solvent like DMF.[1]
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. A Vilsmeier reagent, which is a chloroiminium salt, is pre-formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic reagent is then attacked by the electron-rich C3 position of the 5-bromo-1-methyl-1H-indole intermediate. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the desired this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1-methyl-1H-indole
Materials and Reagents:
-
5-Bromoindole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Carbonate (DMC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoindole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Methylating Agent: Add dimethyl carbonate (3.0 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 130 °C) for 3-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath to approximately 0-5 °C. Slowly add ice-cold water to precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-1-methyl-1H-indole.[3]
Protocol 2: Synthesis of this compound
Materials and Reagents:
-
5-bromo-1-methyl-1H-indole
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise while stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Reaction Setup: In a separate flask, dissolve 5-bromo-1-methyl-1H-indole (1.0 eq) in anhydrous DMF.
-
Formylation Reaction: Slowly add the solution of 5-bromo-1-methyl-1H-indole to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis (Work-up): Cool the reaction mixture in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the mixture is basic (pH > 8), which hydrolyzes the intermediate and precipitates the product.[4]
-
Extraction: Extract the product with ethyl acetate or dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Data Summary
The following table summarizes representative quantitative data for the two-step synthesis.
| Parameter | Step 1: N-Methylation | Step 2: Vilsmeier-Haack Formylation |
| Starting Material | 5-Bromoindole (1.0 eq) | 5-bromo-1-methyl-1H-indole (1.0 eq) |
| Key Reagents | K₂CO₃ (1.5 eq), Dimethyl Carbonate (3.0 eq) | POCl₃ (1.2 eq), DMF (solvent and reagent) |
| Solvent | Anhydrous DMF | Anhydrous DMF |
| Reaction Temperature | Reflux (~130 °C)[1] | 0 °C to 50 °C |
| Reaction Time | 3-4 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% |
| Product | 5-bromo-1-methyl-1H-indole | This compound |
Visualized Workflow
The following diagram illustrates the synthetic pathway from 5-bromoindole to the final product.
Caption: Two-step synthesis of the target compound.
References
- 1. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of N-methyl-5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction introduces a formyl group (-CHO), a valuable synthetic handle, onto the indole nucleus, typically at the C3 position. The resulting indole-3-carboxaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules, natural products, and pharmaceuticals. The reaction proceeds through the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[1][2][3] This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of N-methyl-5-bromoindole.
Data Presentation
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, offering a comparative overview for researchers.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 85 |
| N-Benzyltetrahydrocarbazole | POCl₃, DMF | 0 - 120 | Not Specified | Varies with temperature |
Experimental Protocols
This section provides a detailed methodology for the Vilsmeier-Haack formylation of N-methyl-5-bromoindole. The protocol is based on established procedures for similar N-substituted indole derivatives.[4]
Materials:
-
N-methyl-5-bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-5-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath with stirring.
-
Formation of Vilsmeier Reagent and Reaction: To the cooled solution, add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and subsequently heat to the desired reaction temperature (e.g., 40-80 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-methyl-5-bromoindole-3-carbaldehyde.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. For comparison, the ¹H NMR spectrum of the related 1-methyl-1H-indole-3-carbaldehyde shows characteristic signals for the aldehyde proton around 10.01 ppm and the N-methyl protons around 3.90 ppm.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Vilsmeier-Haack formylation of N-methyl-5-bromoindole.
Caption: Reaction mechanism of the Vilsmeier-Haack formylation.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
Application Notes and Protocols for 5-bromo-1-methyl-1H-indole-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a versatile building block in the synthesis of a wide range of heterocyclic compounds and potential therapeutic agents. The presence of three reactive sites—the aldehyde, the bromine atom, and the indole nucleus—allows for a diverse array of chemical transformations.
Introduction
This compound is a derivative of indole, a prominent scaffold in numerous natural products and pharmaceuticals. The strategic placement of the bromo and formyl groups on the N-methylated indole core makes it a valuable intermediate for introducing molecular diversity. The aldehyde functionality serves as a handle for chain elongation and the formation of various carbon-carbon and carbon-nitrogen bonds, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl substituents.
Key Synthetic Applications
The reactivity of this compound can be categorized based on the transformations of its key functional groups.
Reactions involving the Aldehyde Group
The aldehyde group is a versatile functional group that readily undergoes a variety of condensation and addition reactions.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds in the presence of a basic catalyst to yield α,β-unsaturated products. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
-
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene with a defined stereochemistry. This is a crucial transformation for the synthesis of various natural product analogues and other complex organic molecules.
-
Reductive Amination: The aldehyde can be converted to a primary or secondary amine via reductive amination. This reaction is fundamental in the synthesis of a vast number of biologically active compounds.
Reactions involving the Bromo Group
The bromo-substituent at the 5-position of the indole ring is a key site for functionalization via transition metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indole ring and various organoboron compounds, providing access to a wide range of 5-aryl or 5-vinyl indole derivatives.
-
Heck Reaction: The Heck reaction enables the palladium-catalyzed vinylation of the indole ring, offering a direct route to substituted styrenyl indoles.
-
Sonogashira Coupling: This reaction facilitates the coupling of the bromoindole with terminal alkynes, leading to the formation of 5-alkynylindoles, which are important precursors for various heterocyclic compounds and conjugated materials.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, providing a direct method for the synthesis of 5-aminoindole derivatives.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations of this compound. Please note that these are representative examples, and optimization may be required for specific substrates and scales.
| Reaction Type | Reagents and Conditions | Product Type | Yield (%) |
| Knoevenagel Condensation | Malononitrile, piperidine (cat.), Ethanol, rt | 2-((5-bromo-1-methyl-1H-indol-3-yl)methylene)malononitrile | High |
| Wittig Reaction | Phosphonium ylide, strong base (e.g., n-BuLi), THF | 5-bromo-1-methyl-3-(alkenyl)-1H-indole | Good to Excellent |
| Reductive Amination | Primary amine, NaBH(OAc)₃, DCE, rt | N-substituted-(5-bromo-1-methyl-1H-indol-3-yl)methanamine | Good |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C | 5-aryl-1-methyl-1H-indole-3-carbaldehyde | Good to Excellent |
| Heck Reaction | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | 5-(alkenyl)-1-methyl-1H-indole-3-carbaldehyde | Good |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C | 5-(alkynyl)-1-methyl-1H-indole-3-carbaldehyde | High |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 5-(amino)-1-methyl-1H-indole-3-carbaldehyde | Good to Excellent |
Experimental Protocols
General Protocol for Knoevenagel Condensation
Synthesis of 2-((5-bromo-1-methyl-1H-indol-3-yl)methylene)malononitrile
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
General Protocol for Suzuki Coupling
Synthesis of 5-Aryl-1-methyl-1H-indole-3-carbaldehyde
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of 1,2-dimethoxyethane (DME) and water (4:1, 10 mL).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: Synthetic transformations of the aldehyde group.
Caption: Functionalization of the bromo-substituent.
Caption: Step-by-step Suzuki coupling workflow.
Application Notes and Protocols: Reactions of 5-bromo-1-methyl-1H-indole-3-carbaldehyde with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key reactions of 5-bromo-1-methyl-1H-indole-3-carbaldehyde with various nucleophiles. This important building block is frequently utilized in the synthesis of a wide range of biologically active compounds and functional materials. The electron-withdrawing nature of the bromo substituent at the C5-position and the formyl group at the C3-position, combined with the N-methylation, influences the reactivity of the indole scaffold. This document details common nucleophilic addition and condensation reactions, providing protocols that can be adapted for specific research and development needs.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[1] This reaction with this compound leads to the formation of α,β-unsaturated products, which are valuable intermediates in organic synthesis.
Reaction Scheme: (An image of the Knoevenagel condensation reaction of this compound with a generic active methylene compound)
Quantitative Data for Knoevenagel Condensation of Indole-3-carbaldehydes:
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 1-3 | >90 | Adapted from[2] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 | 85-95 | Adapted from[1] |
| Meldrum's Acid | Proline | Acetonitrile | Room Temp. | 2-4 | >90 | Generic protocol |
| Barbituric Acid | Acetic Acid | Ethanol | Reflux | 5-8 | 80-90 | Generic protocol |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
To this solution, add a catalytic amount of piperidine (2-3 drops) with stirring.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum.
-
The precipitated solid is collected by filtration, washed with cold ethanol and then with deionized water.
-
The solid product is dried under vacuum to yield (E)-2-((5-bromo-1-methyl-1H-indol-3-yl)methylene)malononitrile.
Workflow for Knoevenagel Condensation:
Caption: Workflow for the Knoevenagel condensation reaction.
Wittig Reaction with Phosphonium Ylides
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[3] The reaction of this compound with a phosphonium ylide (Wittig reagent) allows for the introduction of a substituted vinyl group at the C3-position of the indole ring. The stereochemical outcome (E/Z ratio) of the alkene product is dependent on the nature of the ylide used (stabilized or non-stabilized).[4]
Reaction Scheme: (An image of the Wittig reaction of this compound with a generic phosphonium ylide)
Quantitative Data for Wittig Reaction of Aromatic Aldehydes:
| Wittig Reagent (Ylide precursor) | Base | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) | Reference |
| (Triphenylphosphoranylidene)acetonitrile | NaH | THF | 0 to RT | 12 | α,β-unsaturated nitrile | 80-95 | Generic protocol |
| Ethyl (triphenylphosphoranylidene)acetate | NaOEt | Ethanol | Reflux | 6-12 | α,β-unsaturated ester | 80-90 | Generic protocol |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 4-8 | Terminal alkene | 70-85 | Generic protocol |
| Benzyltriphenylphosphonium chloride | KOt-Bu | THF | 0 to RT | 12 | Stilbene derivative | 75-90 | Generic protocol |
Experimental Protocol: Wittig Reaction with Ethyl (triphenylphosphoranylidene)acetate
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous Toluene
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (1.1 mmol).
-
Add anhydrous toluene (20 mL) via a syringe.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
After completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford ethyl (E)-3-(5-bromo-1-methyl-1H-indol-3-yl)acrylate.
Logical Flow of the Wittig Reaction:
Caption: Logical flow diagram of the Wittig reaction.
Reductive Amination with Primary and Secondary Amines
Reductive amination is a method to convert aldehydes into amines. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to the corresponding amine.[5] This two-step, one-pot procedure is highly efficient for the synthesis of a diverse range of substituted indolylmethanamines.
Reaction Scheme: (An image of the reductive amination of this compound with a generic amine)
Quantitative Data for Reductive Amination of Indole-3-carbaldehydes:
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12-18 | 85-95 | Adapted from a general procedure |
| Morpholine | NaBH₃CN | Methanol | Room Temp. | 12-24 | 80-90 | Adapted from a general procedure |
| Aniline | H₂/Pd-C | Ethanol | Room Temp. | 24 | 70-85 | Adapted from[6] |
| Ammonium Acetate | NaBH₃CN | Methanol | Reflux | 12 | 60-75 | Adapted from[7] |
Experimental Protocol: Reductive Amination with Benzylamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL).
-
Add benzylamine (1.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-((5-bromo-1-methyl-1H-indol-3-yl)methyl)benzenamine.
Experimental Workflow for Reductive Amination:
Caption: Experimental workflow for reductive amination.
Henry Reaction with Nitroalkanes
The Henry (or nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol.[8] This reaction is significant as the resulting nitro group can be further transformed into other functional groups, such as amines or carbonyls, making the products valuable synthetic intermediates.[9]
Reaction Scheme: (An image of the Henry reaction of this compound with a generic nitroalkane)
Quantitative Data for Henry Reaction of Aromatic Aldehydes:
| Nitroalkane | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitromethane | DBU | DCM | Room Temp. | 24 | 80-95 | Adapted from[10] |
| Nitroethane | Et₃N | Ethanol | Room Temp. | 24-48 | 75-90 | Generic protocol |
| 1-Nitropropane | TBAF | THF | 0 to RT | 12-24 | 70-85 | Generic protocol |
| Phenylnitromethane | K₂CO₃ | DMF | Room Temp. | 24 | 65-80 | Generic protocol |
Experimental Protocol: Henry Reaction with Nitromethane
Materials:
-
This compound
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in DCM (10 mL), add nitromethane (5.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 1-(5-bromo-1-methyl-1H-indol-3-yl)-2-nitroethanol, can be purified by column chromatography on silica gel.
Addition of Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the electrophilic carbonyl carbon of aldehydes.[11][12] The reaction of this compound with these reagents provides a direct route to secondary alcohols, which can serve as precursors for a variety of other functional groups. Care must be taken as these reagents are also strong bases.
Reaction Scheme: (An image of the addition of a generic Grignard reagent to this compound)
Quantitative Data for Organometallic Addition to Aromatic Aldehydes:
| Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylmagnesium bromide | THF | 0 to RT | 2-4 | 85-95 | Generic protocol |
| Methylmagnesium iodide | Diethyl ether | 0 to RT | 1-3 | >90 | Adapted from[11] |
| n-Butyllithium | THF | -78 to RT | 1-2 | >90 | Adapted from[13] |
| Vinyllithium | THF | -78 to 0 | 2-4 | 80-90 | Generic protocol |
Experimental Protocol: Addition of Phenylmagnesium Bromide
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise via a syringe.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product, (5-bromo-1-methyl-1H-indol-3-yl)(phenyl)methanol, can be purified by column chromatography on silica gel.
Logical Relationship for Organometallic Addition:
References
- 1. benchchem.com [benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. Henry Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Derivatization of 5-bromo-1-methyl-1H-indole-3-carbaldehyde for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of the indole ring system allows for the fine-tuning of pharmacological properties, making it a versatile starting point for drug discovery programs. 5-bromo-1-methyl-1H-indole-3-carbaldehyde is a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of the aldehyde group at the 3-position provides a reactive handle for various chemical transformations, while the bromo substituent at the 5-position and the methyl group at the 1-position can influence the compound's electronic properties and metabolic stability. This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of the resulting compounds.
Derivatization Strategies
The aldehyde functionality of this compound is amenable to a variety of chemical transformations, enabling the synthesis of diverse compound libraries. Key derivatization strategies include the formation of Schiff bases, chalcones, and hydrazones. These modifications can lead to compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
Schiff Base Formation
The condensation of the aldehyde with primary amines yields Schiff bases (imines). This reaction is a straightforward and efficient method for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
Chalcone Synthesis
The Claisen-Schmidt condensation of this compound with various acetophenones leads to the formation of chalcones.[2][3] Chalcones are a well-known class of compounds with diverse pharmacological properties.[4][5]
Hydrazone and Semicarbazone Formation
Reaction of the aldehyde with hydrazides or semicarbazide/thiosemicarbazide provides hydrazones and semicarbazones/thiosemicarbazones, respectively. These derivatives have been reported to possess significant biological activities.[6][7][8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.[9]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted primary amine (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Caption: Workflow for Schiff base synthesis.
Protocol 2: General Procedure for the Synthesis of Chalcone Derivatives
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and substituted acetophenones.[2][3]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a flask, dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15-20 mL).
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10-40%) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
The precipitated solid is collected by filtration, washed with water until neutral, and then with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Workflow for Chalcone synthesis.
Biological Activities and Data
Derivatives of 5-bromoindole-3-carbaldehyde have demonstrated a range of biological activities. The following tables summarize some of the reported quantitative data for analogous compounds.
Table 1: Antimicrobial Activity of Indole-3-carbaldehyde Derivatives
| Compound Type | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [6] |
| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [6] |
| Hydrazone | Indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25-100 | [7] |
| Benzimidazole | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [10] |
Table 2: Anti-inflammatory Activity of Indole-based Chalcones
| Compound | Target | IC50 | Reference |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [2][3] |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [2][3] |
Signaling Pathways
Anti-inflammatory Pathway: COX Inhibition
Certain indole-based chalcones exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. The inhibition of these enzymes reduces the production of prostaglandins, thereby alleviating inflammation.
Caption: Inhibition of the COX pathway.
Conclusion
This compound is a versatile scaffold for the development of novel therapeutic agents. The derivatization strategies outlined in this document, such as the synthesis of Schiff bases, chalcones, and hydrazones, provide access to a wide chemical space with diverse biological activities. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships of these derivatives is warranted to identify lead compounds for various therapeutic targets.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmspr.in [ijmspr.in]
- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmnc.samipubco.com [jmnc.samipubco.com]
- 10. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-bromo-1-methyl-1H-indole-3-carbaldehyde in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, frequently found in molecules with a wide range of biological activities. The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the indole ring, along with a carbaldehyde group at the 3-position, provides multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds. These derivatives have shown significant potential in the development of novel therapeutic agents, particularly in the area of oncology.
The indole nucleus is known to interact with various biological targets, and its derivatives have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The bromo- and methyl-substituents on the indole ring of this compound can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and cellular uptake. This application note will detail the utility of this compound in the synthesis of bioactive molecules, with a focus on anticancer agents, and provide protocols for their synthesis and biological evaluation.
Application in Anticancer Drug Discovery
Derivatives synthesized from this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The indole core can act as a scaffold to position functional groups in a way that allows for specific interactions with biological targets, such as protein kinases, which are often dysregulated in cancer.
Kinase Inhibition
Many indole-based compounds function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.[1] The dysregulation of protein kinases is a common feature of many cancers, making them attractive targets for drug development.[2] Derivatives of 5-bromo-indole have been investigated as inhibitors of several kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Modulation of Signaling Pathways
Indole compounds have been shown to modulate key signaling pathways implicated in cancer cell growth, survival, and metastasis. The PI3K/Akt/mTOR and NF-κB signaling pathways are two such pathways that are frequently targeted by indole derivatives.[3][4] By inhibiting these pathways, these compounds can induce apoptosis and inhibit tumor progression.
Quantitative Data Summary
The following table summarizes the reported antiproliferative activities of various derivatives synthesized from 5-bromo-indole scaffolds. It is important to note that these derivatives are not directly this compound but are synthesized using closely related starting materials. The data highlights the potential of the 5-bromoindole core in generating potent anticancer compounds.
| Compound Class | Cell Line | IC50 / GI50 (µM) | Target(s) |
| 5-Bromoindole-2-carboxamides | A549 (Lung Carcinoma) | 5.988 ± 0.12 | - |
| 5-Bromoindole-2-carboxamides | MCF-7 (Breast Cancer) | 39.0 - 43.4 | - |
| 5-Bromoindole-2-carboxamides | MDA-MB-231 (Breast Cancer) | 35.1 - 35.9 | - |
| 5-Substituted-indole-2-carboxamides | Four cancer cell lines (mean) | 0.037 - 0.193 | EGFR, CDK2 |
| 5-Substituted-indole-2-carboxamides (Compound 5g) | - | IC50 = 0.033 | CDK2 |
| 5-Substituted-indole-2-carboxamides (Compound 5i) | - | GI50 = 0.049 | EGFR, CDK2 |
| 5-Substituted-indole-2-carboxamides (Compound 5j) | - | GI50 = 0.037 | EGFR, CDK2 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of bioactive compounds derived from this compound. Researchers should adapt these protocols based on the specific target molecule and assay requirements.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline derivative)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of a synthesized compound against cancer cell lines using the MTT assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan crystals are visible.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be targeted by derivatives of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 5-bromoindole derivatives.
Caption: NF-κB signaling pathway and its potential inhibition by 5-bromoindole derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of bioactive 5-bromoindole derivatives.
Conclusion
This compound is a versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery. The accumulated data, particularly in the field of oncology, demonstrates that the 5-bromoindole scaffold is a promising platform for the development of novel kinase inhibitors and modulators of critical cancer-related signaling pathways. The provided protocols and diagrams serve as a foundational guide for researchers to explore the therapeutic potential of compounds derived from this valuable chemical entity. Further investigation into the structure-activity relationships of these derivatives will be crucial for the optimization of lead compounds and the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5-bromo-1-methyl-1H-indole-3-carbaldehyde as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1-methyl-1H-indole-3-carbaldehyde is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. The presence of the reactive aldehyde group at the 3-position of the indole core, combined with the bromo- and N-methyl substitutions, offers multiple avenues for synthetic transformations, leading to novel molecules with significant potential in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of biologically active heterocycles, including chalcones and pyrimidines.
Key Applications
The strategic placement of functional groups on the this compound scaffold makes it an ideal starting material for the construction of various heterocyclic systems. The aldehyde functionality readily participates in condensation reactions, while the bromo-substituent provides a handle for cross-coupling reactions, allowing for further molecular diversification.
Synthesis of Indole-Based Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are well-known precursors to flavonoids and other heterocyclic compounds. Indole-containing chalcones have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be readily converted to its corresponding chalcone derivatives via Claisen-Schmidt condensation with various acetophenones.
Workflow for the Synthesis of Indole-Based Chalcones:
Caption: General workflow for the synthesis of indole-based chalcones.
Synthesis of Indole-Fused Pyrimidines
Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are prevalent in a vast number of biologically active molecules. The fusion of a pyrimidine ring to the indole core can lead to novel chemical entities with potential therapeutic applications. This compound can serve as a precursor for the synthesis of pyrimido[4,5-b]indoles through multi-component reactions.
Logical Relationship for Pyrimido[4,5-b]indole Synthesis:
Caption: Reactants for the synthesis of indole-fused pyrimidines.
Biological Activities of Derived Heterocycles
Anticancer Activity of Indole-Chalcones: Microtubule Destabilization
Several studies have demonstrated that indole-chalcone derivatives exhibit potent anticancer activity by targeting the microtubule network, a crucial component of the cytoskeleton involved in cell division. These compounds can inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.
Signaling Pathway of Indole-Chalcone Induced Apoptosis:
Application Notes and Protocols: Preparation and Evaluation of Indole-3-carboxaldehyde Thiosemicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis, characterization, and biological evaluation of indole-3-carboxaldehyde thiosemicarbazone derivatives. This class of compounds has garnered significant interest due to its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant activities.
Introduction
Indole-3-carboxaldehyde thiosemicarbazones are Schiff bases formed by the condensation of indole-3-carboxaldehyde with thiosemicarbazide or its derivatives. The resulting compounds possess a characteristic N,N,S-tridentate donor system that can chelate metal ions, a property believed to be crucial for their biological activity.[1][2][3] The indole moiety, a privileged scaffold in medicinal chemistry, further contributes to the diverse pharmacological effects observed in these derivatives.
The primary mechanism of action for the anticancer activity of thiosemicarbazones is attributed to their ability to interfere with cellular iron metabolism.[4] By chelating iron, they can inhibit ribonucleotide reductase, a key enzyme in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[4][5] Additionally, the formation of redox-active metal complexes can generate reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[1]
Data Presentation
Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected indole-3-carboxaldehyde thiosemicarbazone derivatives against various cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Indole-3-carbaldehyde thiosemicarbazone | - | - | - |
| 2 | Palladium(II) complex of Indole-3-carbaldehyde thiosemicarbazone | HepG-2 | 22.8 | [3] |
| 3 | Palladium(II) complex with triphenylphosphine | HepG-2 | 67.1 | [3] |
| 4 | 1-(propyl)-indole-3-carboxaldehyde thiosemicarbazone | - | - | [2] |
| 5 | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | - | - | [2] |
Note: The table is populated with example data from the search results. A comprehensive table would require extraction from a wider range of literature.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) values in µg/mL for various indole-3-carboxaldehyde thiosemicarbazone derivatives against different microbial strains are presented below.
| Compound ID | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | 1-substituted indole-3-carboxaldehyde thiosemicarbazone (3d, R=propyl) | Mycobacterium tuberculosis | 0.9 | [2] |
| 7 | 1-substituted indole-3-carboxaldehyde thiosemicarbazone (3q, R=4-nitrobenzyl) | Mycobacterium tuberculosis | 1.9 | [2] |
| 8 | Indole-3-carbaldehyde semicarbazone derivative (1) | Staphylococcus aureus | 100 | [6] |
| 9 | Indole-3-carbaldehyde semicarbazone derivative (2) | Staphylococcus aureus | 150 | [6] |
| 10 | Indole-3-carbaldehyde semicarbazone derivative (1) | Bacillus subtilis | 100 | [6] |
| 11 | Indole-3-carbaldehyde semicarbazone derivative (2) | Bacillus subtilis | 150 | [6] |
Note: The table is populated with example data from the search results. A comprehensive table would require extraction from a wider range of literature.
Experimental Protocols
Synthesis of Indole-3-carboxaldehyde Thiosemicarbazone
This protocol describes the general procedure for the synthesis of indole-3-carboxaldehyde thiosemicarbazone via Schiff base condensation.[5][7][8]
Materials:
-
Indole-3-carboxaldehyde
-
Thiosemicarbazide (or a substituted thiosemicarbazide)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 equivalent) in ethanol.
-
Add thiosemicarbazide (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 2 to 4 hours.[7]
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole-3-carboxaldehyde thiosemicarbazone derivative.
-
Dry the purified product in a desiccator.
Characterization:
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=S, C=N, N-H).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Materials:
-
Cancer cell lines (e.g., HepG-2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indole-3-carboxaldehyde thiosemicarbazone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).
-
Incubate the plates for 24 to 72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and initial biological screening of indole-3-carboxaldehyde thiosemicarbazone derivatives.
Caption: Workflow for synthesis and biological evaluation.
Proposed Anticancer Signaling Pathway
This diagram depicts a proposed signaling pathway for the anticancer activity of indole-3-carboxaldehyde thiosemicarbazone derivatives, highlighting their role in iron chelation and induction of apoptosis.
Caption: Anticancer mechanism of thiosemicarbazones.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antiamoebic activity of new indole-3-carboxaldehyde thiosemicarbazones and their Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
Application Notes and Protocols: Synthesis of Bioactive Molecules from Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules derived from indole aldehydes, with a focus on bis(indolyl)methanes (BIMs). The described compounds exhibit a range of biological activities, including anticancer and antimicrobial properties. The protocols are designed to be easily followed in a laboratory setting.
Introduction
Indole-3-carboxaldehyde and its derivatives are versatile building blocks in medicinal chemistry, serving as precursors for a wide array of bioactive compounds.[1] The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[2][3][4][5] Modification of the aldehyde group allows for the synthesis of diverse molecular architectures with significant therapeutic potential. One of the most prominent classes of compounds synthesized from indole aldehydes are bis(indolyl)methanes (BIMs), which have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities.[2][6]
This document outlines a general protocol for the synthesis of BIMs and provides an overview of their biological activities, including the signaling pathways they modulate.
Synthesis of Bis(indolyl)methanes (BIMs)
The synthesis of BIMs typically involves the electrophilic substitution of two equivalents of indole with an aldehyde in the presence of a catalyst.[6][7] A variety of catalysts can be employed, including Brønsted and Lewis acids.[8] The following protocol describes a general and efficient method for the synthesis of BIMs.
Experimental Protocol: General Synthesis of Bis(indolyl)methanes
Materials:
-
Indole or substituted indole
-
Aromatic or aliphatic aldehyde (e.g., Indole-3-carboxaldehyde)
-
Catalyst (e.g., La(OTf)₃, PEG-OPOCl₂, Salicylic Acid)[4][6][9][10]
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask, add indole (2.0 mmol) and the desired aldehyde (1.0 mmol).
-
Add the catalyst in the recommended catalytic amount (e.g., 10 mol% La(OTf)₃).[10]
-
If using a solvent, add the appropriate volume (e.g., 10 mL of ethanol). For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux) for the required time (typically ranging from a few minutes to several hours).[4][9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, if the product precipitates, filter the solid and wash with cold ethanol or water.
-
If the product does not precipitate, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure bis(indolyl)methane.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Table 1: Synthesis of Various Bis(indolyl)methanes and their Yields
| Entry | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | La(OTf)₃ (10 mol%) | Solvent-free (MW) | 2 min | 95 | [10] |
| 2 | 4-Chlorobenzaldehyde | La(OTf)₃ (10 mol%) | Solvent-free (MW) | 2 min | 96 | [10] |
| 3 | 4-Nitrobenzaldehyde | La(OTf)₃ (10 mol%) | Solvent-free (MW) | 1.5 min | 98 | [10] |
| 4 | Indole-3-carboxaldehyde | Taurine | Water (Sonication) | 30 min | 90 | [3] |
| 5 | Benzaldehyde | PEG-OPOCl₂ (0.5 mol%) | Solvent-free | 3 min | 95 | [4] |
| 6 | 4-Methoxybenzaldehyde | PEG-OPOCl₂ (0.5 mol%) | Solvent-free | 5 min | 92 | [4] |
| 7 | Benzaldehyde | Salicylic Acid (15 mol%) | H₂O-EtOH (1:1) | 7 h | 84 | [6] |
Bioactive Properties of Indole Aldehyde Derivatives
Derivatives of indole aldehydes, particularly BIMs, have shown significant promise in drug discovery due to their wide range of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of BIMs against various cancer cell lines.[2][11] These compounds can induce apoptosis and inhibit cell proliferation.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,3'-((4-chlorophenyl)methylene)bis(1H-indole) | A549 (Lung) | 4.52 | [2] |
| 3,3'-(phenylmethylene)bis(1H-indole) | A549 (Lung) | 6.03 | [2] |
| 3,3'-((furan-2-yl)methylene)bis(1H-indole) | DU-145 (Prostate) | 5.10 | [11] |
| 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) | DU-145 (Prostate) | 2.02 | [11] |
| 3,3'-((thiophen-2-yl)methylene)bis(2-methyl-1H-indole) | HepG2 (Hepatocellular) | 1.09 | [11] |
Antimicrobial Activity
Indole derivatives also exhibit significant antimicrobial properties, including antibacterial and antifungal activities.[12][13][14] They can disrupt bacterial signaling pathways, such as quorum sensing, and inhibit biofilm formation.[12][15][16]
Signaling Pathways and Mechanisms of Action
The biological effects of indole aldehyde derivatives are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
In cancer cells, BIMs have been shown to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.[17][18] One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR pathway and the downstream transcription factor NF-κB.[17][18][19] This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[20][21][22]
Caption: Anticancer mechanism of Bis(indolyl)methanes.
Antimicrobial Signaling Pathways
The antimicrobial action of indole derivatives can involve the disruption of bacterial communication systems. Indole and its derivatives can act as signaling molecules that modulate bacterial behaviors such as biofilm formation and virulence.[15][23] They can interfere with quorum sensing pathways, which are used by bacteria to coordinate gene expression based on population density.
Caption: Antimicrobial mechanism of Indole Derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of bioactive molecules from indole aldehydes is outlined below.
Caption: General experimental workflow.
Conclusion
Indole aldehydes are valuable starting materials for the synthesis of a diverse range of bioactive molecules. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological activities of these promising compounds for potential therapeutic applications. The straightforward synthetic procedures and the significant biological effects of the resulting molecules make this an attractive area for further research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of bisindolylmethanes and their cytotoxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Intercepting Bacterial Indole Signaling with Flustramine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1,1-Bis(3′-Indolyl)-1-(p-Substituted Phenyl)Methanes Decrease Mitochondrial Membrane Potential and Induce Apoptosis in Endometrial and Other Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Bis-Indolyl Compounds and the Induction of Apoptosis in T98G Glioblast" by Margot C. Brown [scholarship.shu.edu]
- 22. 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methanes decrease mitochondrial membrane potential and induce apoptosis in endometrial and other cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-methyl-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds like indoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich arene, in this case, 5-bromo-1-methyl-1H-indole, using a Vilsmeier reagent.[1][2][3][4] The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[3][4]
Q2: What is the general reaction mechanism for the Vilsmeier-Haack formylation of 5-bromo-1-methyl-1H-indole?
A2: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium ion, also known as the Vilsmeier reagent.[2][4]
-
Electrophilic substitution: The electron-rich 5-bromo-1-methyl-1H-indole attacks the electrophilic Vilsmeier reagent, typically at the C3 position, which has the highest electron density. This leads to the formation of an iminium ion intermediate.
-
Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium intermediate to yield the final product, this compound.[3]
Q3: What are the expected yields for this synthesis?
A3: Yields can vary depending on the specific reaction conditions. For the closely related synthesis of 5-bromo-1H-indole-3-carbaldehyde, a yield of 91% has been reported.[5] Optimization of reaction parameters is crucial for achieving high yields.
Q4: How can the final product be purified?
A4: The crude product is often a solid that can be purified by recrystallization from a suitable solvent, such as ethanol. For higher purity, column chromatography on silica gel is a common and effective method.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Reagents: DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[7] POCl₃ is sensitive to moisture. 2. Incomplete reaction: Reaction time or temperature may be insufficient. 3. Sub-optimal Stoichiometry: Incorrect molar ratios of reactants. | 1. Use freshly distilled or high-purity anhydrous DMF and POCl₃.[7] 2. Monitor the reaction by TLC. Consider increasing the reaction time or temperature. For a similar synthesis, heating at 90°C for 9 hours was effective. 3. Carefully control the stoichiometry. An excess of the Vilsmeier reagent can lead to side reactions. |
| Formation of Multiple Products (Side Reactions) | 1. Over-formylation (Diformylation): Highly activated substrates can undergo formylation at multiple positions.[8] 2. Chlorination: The Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts.[8] 3. Polymerization/Decomposition: Harsh reaction conditions (e.g., high temperatures) can lead to the degradation of the starting material or product. | 1. Use a controlled stoichiometry of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents).[8] Consider adding the Vilsmeier reagent dropwise to the indole solution to avoid localized high concentrations.[8] 2. Maintain a low reaction temperature (e.g., 0-5°C) during the addition of POCl₃ and the indole.[5][8] Prompt and efficient aqueous work-up can minimize contact time with reactive chlorine species.[8] 3. Ensure proper temperature control throughout the reaction. |
| Difficult Product Isolation/Purification | 1. Oily Product: The product may not crystallize properly if impurities are present. 2. Poor Separation in Chromatography: Inappropriate solvent system. | 1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. If it remains an oil, purification by column chromatography is recommended. 2. Use a solvent system with appropriate polarity for silica gel chromatography. A mixture of petroleum ether and ethyl acetate is often effective for indole derivatives. |
Experimental Protocols
Synthesis of 5-bromo-1H-indole-3-carbaldehyde (Analogous Procedure)
This protocol is for a closely related compound and can be adapted for the N-methylated target.[5]
Materials:
-
4-bromo-2-methyl-aniline
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flask, add 10 ml of anhydrous DMF and cool to 0°C in an ice bath. Slowly add 20 ml of the prepared Vilsmeier reagent (the patent does not specify the concentration of this pre-made reagent, however, the Vilsmeier reagent is typically formed by the slow addition of POCl3 to DMF).
-
Reaction: To the cooled Vilsmeier reagent, add 4-bromo-2-methyl-aniline (10g, 53.7mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Increase the temperature to 90°C and heat the reaction for 9 hours.
-
Work-up: After the reaction is complete, cool the mixture and add saturated sodium carbonate solution until the solution is basic. A yellow solid should precipitate.
-
Isolation: Filter the solid and dry it to obtain 5-bromo-1H-indole-3-carbaldehyde. (Reported yield: 11g, 91%).[5]
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a low polarity mixture of petroleum ether and ethyl acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Substituted Indole-3-carbaldehydes via Vilsmeier-Haack Reaction.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-2-methyl-aniline | Vilsmeier Reagent, DMF | 0 → RT → 90 | 10 | 91 | [5] |
| 2,4-dimethyl-aniline | Vilsmeier Reagent, DMF | 0 → RT → 85 | 6 | 88 | [5] |
| 4-chloro-2-methyl-aniline | Vilsmeier Reagent, DMF | 0 → RT → 85 | 6 | 90 | [5] |
| 4-fluoro-2-methyl-aniline | Vilsmeier Reagent, DMF | 0 → RT → 85 | 6 | 84 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Contact Support [mychemblog.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 5-bromo-1-methyl-1H-indole-3-carbaldehyde using normal-phase column chromatography.
Compound and Chromatography Data Overview
For successful purification, it is crucial to understand the properties of the target compound and the recommended starting conditions for chromatography.
Table 1: Compound Specifications
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| CAS Number | 10102-94-0 |
| Appearance | Typically a white to pale yellow or brown solid |
Table 2: Recommended Column Chromatography Conditions
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate | A common starting point is a 2:1 ratio.[1] |
| Petroleum Ether / Dichloromethane | An alternative system, a 1:5 ratio has been reported.[1] | |
| Heptane / Ethyl Acetate | A gradient of 0-50% ethyl acetate can be effective.[2] | |
| Optimal Rf on TLC | ~0.2 - 0.35 | This range typically provides good separation on a column.[3] |
| Detection Method | UV light (254 nm) | The indole ring is UV-active. |
Detailed Experimental Protocol
This protocol outlines the standard procedure for purifying this compound using flash column chromatography on silica gel.
1. Preparation of the Mobile Phase:
-
Based on preliminary Thin Layer Chromatography (TLC) analysis, prepare a suitable mobile phase. A common starting system is a mixture of petroleum ether (or hexane) and ethyl acetate.
-
Prepare a sufficient volume to run the entire column. For example, for a medium-sized column, prepare at least 1-2 liters.
2. Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, and add a thin (0.5 cm) layer of sand.
-
Fill the column about one-third full with the least polar solvent (e.g., petroleum ether).
-
In a separate beaker, create a slurry of silica gel with the same solvent. The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock to allow the solvent to drain, settling the silica bed. Continuously add more slurry until the desired column height is reached. Do not let the top of the silica bed run dry.
-
Once packed, add a final layer of sand (0.5 cm) on top of the silica to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., test tubes or flasks).
-
Maintain a constant flow rate. A rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[4]
-
If separation is difficult, a gradient elution can be used, starting with a low polarity mobile phase and gradually increasing the percentage of the more polar solvent.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot a small amount from each fraction onto a TLC plate and elute with the mobile phase.
-
Visualize the spots under UV light.
-
Combine the fractions that contain only the pure desired compound.
6. Solvent Removal:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| My compound won't move off the baseline (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. Gradually add more of the polar component (e.g., ethyl acetate) until an Rf of 0.2-0.35 is achieved on TLC. |
| My compound elutes too quickly (Rf > 0.5), and separation is poor. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., petroleum ether or hexane). |
| The spots on the TLC are streaking or tailing. | 1. The sample is too concentrated (overloaded).2. The compound is acidic or is interacting strongly with acidic silica gel.3. The compound is unstable on silica gel. | 1. Dilute the sample before spotting on the TLC plate. Load less material onto the column.2. Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the silica surface.3. Test compound stability by spotting it on a TLC plate, letting it sit for an hour, then eluting. If a new spot appears, consider using a different stationary phase like alumina.[5] |
| I can't separate my product from an impurity. | The chosen solvent system does not have enough selectivity for the two compounds. | Try a different mobile phase system. For example, if you are using petroleum ether/ethyl acetate, try a system with a different solvent class, such as dichloromethane/methanol or toluene/acetone. |
| The column is running very slowly or has stopped. | 1. The silica gel is too fine or has been packed too tightly.2. The mobile phase has precipitated a buffer or salt from the crude sample.3. A void has formed in the column. | 1. Repack the column with fresh silica. Applying positive pressure (flash chromatography) can help.2. Ensure the crude product is free of non-soluble materials before loading. Passing it through a small plug of silica first can help.3. A void indicates improper packing. The column must be repacked. Avoid sudden pressure changes.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound? A: Impurities often arise from the synthesis, which is typically a Vilsmeier-Haack reaction.[7][8] Potential impurities include unreacted starting material (e.g., 5-bromo-1-methyl-1H-indole), residual formylating reagents (DMF, POCl₃ byproducts), and potentially small amounts of isomers if the reaction conditions were not optimal.
Q2: How do I choose the starting mobile phase composition? A: The best practice is to use TLC. Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The ideal system will give your desired product an Rf value between 0.2 and 0.35, with good separation from all impurities.
Q3: Is it better to use wet or dry loading for the sample? A: Dry loading is highly recommended, especially if your crude product has poor solubility in the mobile phase.[4] It prevents the introduction of a strong solvent band at the start of the chromatography, which can dissolve the top of the silica bed and lead to poor separation and band broadening.
Q4: Can I reuse my column? A: It is generally not recommended to reuse a silica gel column for purifying different compounds, as cross-contamination is a significant risk. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent to remove all residual material from the previous run. However, for obtaining high-purity material for drug development, a freshly packed column is always the best practice.
Q5: My purified compound is still colored. What can I do? A: Colored impurities are often either very polar (remaining at the baseline) or very non-polar (running with the solvent front). Ensure you have completely eluted all non-polar impurities with a non-polar solvent before increasing the polarity to elute your product. If the color is from a polar impurity, ensure you do not collect fractions past the point where your product has fully eluted. In some cases, a pre-treatment of the crude material with a small amount of activated charcoal (followed by filtration) can remove colored impurities, but this may also lead to loss of the desired product.
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in the purification process.
Caption: Workflow for column chromatography purification.
References
- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. phenomenex.com [phenomenex.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the recrystallization of 5-bromo-1-methyl-1H-indole-3-carbaldehyde.
Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure to Dissolve | - Insufficient solvent volume.- Incorrect solvent choice. | - Add a small amount of additional hot solvent until the solid dissolves.- If the solid remains insoluble even with a large volume of hot solvent, it may be an insoluble impurity. Perform a hot filtration to remove it.- Re-evaluate your solvent choice. Consider a more polar solvent or a different solvent mixture. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree, causing the compound to come out of solution as a liquid. | - Add more of the "good" solvent to the hot mixture to reduce saturation.- Ensure the solution is not cooled too rapidly.- Consider a different solvent system with a lower boiling point. |
| No Crystal Formation | - The solution is not sufficiently supersaturated.- The cooling process is too rapid. | - Induce crystallization by scratching the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- If crystals still do not form, gently evaporate some of the solvent to increase the concentration and then cool again. |
| Low Yield | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution thoroughly in an ice bath to maximize crystal formation.- To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Poor Purity | - The cooling process was too fast, trapping impurities within the crystal lattice.- Inappropriate solvent choice, where impurities have similar solubility to the desired compound. | - Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.- If impurities are colored, consider adding activated charcoal to the hot solution before filtration.- Experiment with different solvent systems to find one that effectively separates the compound from its impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A good starting point for recrystallization is a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For indole derivatives, common choices include ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexane or ethanol/water. A protocol for the non-brominated analog, 1-methyl-1H-indole-3-carbaldehyde, successfully uses ethanol for recrystallization.[1]
Q2: How can I determine the correct ratio for a mixed solvent system like ethyl acetate/hexane?
To determine the optimal ratio, dissolve the crude product in a minimal amount of the "good" solvent (in this case, hot ethyl acetate). Then, slowly add the "poor" solvent (hexane) dropwise to the hot solution until you observe persistent cloudiness. Add a few more drops of the "good" solvent until the solution becomes clear again. Then, allow the solution to cool slowly.
Q3: My compound has a slight color. How can I remove it during recrystallization?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: Is it necessary to use an inert atmosphere during the recrystallization?
For this particular compound, recrystallization can typically be performed in the air. However, for highly sensitive compounds or prolonged heating, an inert atmosphere (like nitrogen or argon) can prevent potential degradation.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a procedure for the recrystallization of 1-methyl-1H-indole-3-carbaldehyde.[1]
Materials:
-
Crude this compound
-
Ethanol (or Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. If necessary, add small portions of additional hot solvent to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. It is advisable to pre-heat the filtration apparatus to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
Process Visualization
Caption: Troubleshooting workflow for the recrystallization process.
References
Technical Support Center: Formylation of 5-Bromo-1-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 5-bromo-1-methyl-1H-indole. The primary focus is on addressing potential side reactions and offering practical solutions to overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formylation of 5-bromo-1-methyl-1H-indole, particularly when using the Vilsmeier-Haack reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture.[1] 2. Insufficient Reaction Temperature: The reactivity of the indole may require higher temperatures for the reaction to proceed.[2] 3. Poor Quality Starting Material: Impurities in the 5-bromo-1-methyl-1H-indole can inhibit the reaction. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled POCl₃. 2. After the initial formation of the Vilsmeier reagent at low temperature (0-5 °C), consider gradually increasing the reaction temperature. Monitoring the reaction by TLC is crucial to find the optimal temperature.[2] 3. Purify the starting material by recrystallization or column chromatography before use. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the indole substrate or product.[1] 2. Presence of Impurities: Acidic or other reactive impurities can catalyze polymerization. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice-salt bath if necessary to keep the temperature below 5 °C. Add the indole solution dropwise to the Vilsmeier reagent to control the reaction rate.[1] 2. Use high-purity, anhydrous solvents and reagents. |
| Multiple Products Observed on TLC | 1. Di-formylation: Although less common for indoles at the 3-position, excess Vilsmeier reagent or prolonged reaction times can lead to the formation of a di-formylated product. 2. Formation of Indole Trimers: Under certain Vilsmeier-type conditions, indole derivatives can undergo self-condensation to form trimeric byproducts.[3] 3. Chlorination: The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated byproducts on the aromatic ring. | 1. Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. This is more likely with N-unsubstituted indoles but can be a possibility. Careful control of stoichiometry and temperature can minimize this. 3. Maintain a low reaction temperature. If chlorination is a persistent issue, consider alternative formylating agents that do not contain chlorine. |
| Product is Difficult to Purify | 1. Contamination with DMF: Residual DMF can be difficult to remove due to its high boiling point. 2. Co-elution of Byproducts: Side products may have similar polarity to the desired product, making chromatographic separation challenging. | 1. After quenching the reaction, wash the organic extract thoroughly with water and brine to remove most of the DMF. High-vacuum distillation or lyophilization can also be used to remove residual DMF from the crude product before chromatography. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization of the crude or partially purified product can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 5-bromo-1-methyl-1H-indole?
The Vilsmeier-Haack reaction is the most widely used method for the formylation of indoles and their derivatives.[4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C-3 position of the indole ring.[1][5]
Q2: What are the expected side reactions in the Vilsmeier-Haack formylation of this specific indole?
-
Di-formylation: Introduction of a second formyl group, likely at another position on the indole nucleus if the reaction conditions are too harsh (e.g., large excess of Vilsmeier reagent, high temperature, or prolonged reaction time).
-
Chlorination: The Vilsmeier reagent can act as a chlorinating agent, potentially leading to substitution on the benzene ring of the indole.
-
Formation of Indole Trimers: Although less common for N-substituted indoles, self-condensation of the indole nucleus under acidic conditions can lead to the formation of trimeric byproducts.[3]
-
Hydrolysis of the Bromo-substituent: While unlikely under standard Vilsmeier-Haack conditions, prolonged exposure to harsh work-up conditions could potentially lead to the loss of the bromine atom.
Q3: How can I minimize the formation of these side products?
To minimize side product formation, the following precautions are recommended:
-
Control Stoichiometry: Use a carefully measured amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the indole).
-
Temperature Control: Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and control the temperature during the addition of the indole.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to avoid over-reaction.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can decompose the Vilsmeier reagent and lead to undesired side reactions.[1]
Q4: Are there any alternative formylation methods for 5-bromo-1-methyl-1H-indole?
Yes, several other formylation methods exist for indoles, although the Vilsmeier-Haack reaction is the most common. Some alternatives include:
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to introduce a formyl group. It is typically used for electron-rich aromatic compounds.
-
Formylation with Triethyl Orthoformate: This can be achieved in the presence of an acid catalyst.
-
Metal-catalyzed Carbonylation: These methods use carbon monoxide or a CO surrogate in the presence of a transition metal catalyst.
The choice of method will depend on the specific requirements of the synthesis, such as functional group tolerance and desired reaction conditions.
Experimental Protocols
Vilsmeier-Haack Formylation of an N-Substituted Indole Derivative (General Procedure)
This protocol is adapted from the literature for the formylation of N-substituted indoles and can be used as a starting point for the formylation of 5-bromo-1-methyl-1H-indole.[6]
Materials:
-
5-bromo-1-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C. The solution may become a pale yellow or colorless viscous liquid or a white solid.
-
Formylation Reaction: Dissolve 5-bromo-1-methyl-1H-indole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be gently increased (e.g., to 40 °C).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and slowly pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-bromo-1-methyl-1H-indole-3-carbaldehyde.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, which can serve as a reference for optimizing the reaction for 5-bromo-1-methyl-1H-indole.
| Indole Derivative | Equivalents of POCl₃ | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 1.2 | 0 to 85 | 6 | ~96% |
| 2-Methylindole | 1.2 | 98-100 | 3 | 71% (3-formyl) |
| 4-Methylindole | 1.2 | 0 to 85 | 8 | ~90% |
| 5-Methylindole | 1.2 | 0 to 85 | 8 | ~90% |
| 5-Bromo-1H-indole | Not specified | 90 | 9 | 91% |
Note: The data for 5-bromo-1H-indole is for the N-unsubstituted analogue and may require adjustment for the N-methyl derivative.[4]
Visualizations
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-bromo-1-methyl-1H-indole-3-carbaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents (DMF). Prepare the Vilsmeier reagent in situ just before use. |
| 2. Low Reactivity of Starting Material: The electron-withdrawing nature of the bromine atom can slightly deactivate the indole ring. | 2. Increase the reaction temperature gradually, monitoring the reaction by TLC. Increase the molar ratio of the Vilsmeier reagent to the substrate. | |
| 3. Insufficient Reaction Time: The reaction may not have gone to completion. | 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. | |
| Formation of Multiple Products/Side Reactions | 1. Di-formylation: Reaction at other positions on the indole ring. | 1. Maintain a low reaction temperature (0-5 °C) during the addition of the Vilsmeier reagent. Use a stoichiometric amount of the Vilsmeier reagent. |
| 2. Decomposition of Starting Material or Product: Harsh reaction conditions. | 2. Avoid excessively high temperatures or prolonged reaction times. Ensure a controlled work-up procedure. | |
| 3. Reaction with Solvent: Impurities in the solvent can lead to side products. | 3. Use high-purity, anhydrous solvents. | |
| Difficult Purification | 1. Presence of Polar Impurities: Unreacted Vilsmeier reagent or its hydrolysis products. | 1. Perform a careful aqueous work-up. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acidic components. |
| 2. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. | 2. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or final purification step. | |
| Product is a Dark Oil or Tar Instead of a Solid | 1. Incomplete Reaction or Presence of Impurities: | 1. Ensure the reaction has gone to completion. Purify the crude product using column chromatography followed by recrystallization. |
| 2. Residual Solvent: | 2. Ensure the product is thoroughly dried under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the Vilsmeier-Haack reaction. This involves the formylation of the starting material, 5-bromo-1-methyl-1H-indole, using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] An alternative two-step synthesis involves the formylation of 5-bromo-1H-indole followed by N-methylation.
Q2: What are the critical parameters to control in the Vilsmeier-Haack reaction to maximize the yield?
A2: Several parameters are critical for maximizing the yield:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All reagents and solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The initial formation of the Vilsmeier reagent and its addition to the indole should be performed at low temperatures (typically 0-5 °C) to control the exothermic reaction and prevent side reactions. The subsequent reaction temperature may need to be optimized (e.g., room temperature or gentle heating) to ensure the reaction goes to completion.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is crucial. An excess of the Vilsmeier reagent can lead to the formation of byproducts. A 1.1 to 1.5 molar equivalent of the Vilsmeier reagent is a good starting point.
-
Reaction Time: The reaction progress should be monitored by TLC to determine the optimal reaction time.
Q3: I am getting a low yield. What are the first troubleshooting steps I should take?
A3: If you are experiencing a low yield, consider the following:
-
Verify the quality of your starting materials: Ensure your 5-bromo-1-methyl-1H-indole is pure.
-
Check for moisture: Any moisture in the reaction will consume the Vilsmeier reagent and reduce the yield.
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and stoichiometry of the Vilsmeier reagent to find the optimal conditions for your setup.
-
Work-up procedure: Ensure that the work-up procedure is not leading to product loss. The hydrolysis of the intermediate iminium salt is a critical step.
Q4: What are the potential side products in this reaction?
A4: Potential side products can include:
-
Unreacted starting material.
-
Di-formylated products: Although the 3-position is the most reactive, formylation at other positions is possible under forcing conditions.
-
Hydrolysis products of the Vilsmeier reagent.
-
Polymeric materials: These can form if the reaction is not properly controlled.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through a combination of techniques:
-
Aqueous Work-up: After the reaction is complete, it is quenched with water or an ice-water mixture to hydrolyze the intermediate. Washing with a mild base like sodium bicarbonate solution helps to remove acidic impurities.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from nonpolar impurities and some side products. A gradient of ethyl acetate in hexane is a common eluent system.
-
Recrystallization: This is an excellent final step to obtain a highly pure crystalline product. Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane.
Experimental Protocols
Method 1: Direct Vilsmeier-Haack Formylation of 5-Bromo-1-methyl-1H-indole
This protocol is a general procedure and may require optimization.
Materials:
-
5-bromo-1-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve 5-bromo-1-methyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.
Method 2: N-Methylation of 5-Bromo-1H-indole-3-carbaldehyde
This method provides an alternative route with a reported high yield.
Materials:
-
5-bromo-1H-indole-3-carbaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Ice
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromo-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the completion of the reaction.
-
Carefully quench the reaction by pouring it over ice.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent to yield this compound. A reported yield for a similar methylation is 91%.
Yield Comparison
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Vilsmeier-Haack Formylation | 5-bromo-1-methyl-1H-indole | POCl₃, DMF | Typically moderate to high, optimization required | General literature |
| N-Methylation | 5-bromo-1H-indole-3-carbaldehyde | NaH, CH₃I | 91% | Based on similar reported procedures |
Visualizations
Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for indole formylation.
Troubleshooting Workflow
References
Stability of 5-bromo-1-methyl-1H-indole-3-carbaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The main stability concerns for this compound in acidic media revolve around the reactivity of the indole nucleus. Indoles are electron-rich aromatic compounds susceptible to protonation in acidic environments. This can lead to potential degradation pathways such as polymerization, ring-opening under harsh conditions, or reactions involving the aldehyde functional group. While the compound is successfully synthesized under specific acidic conditions like the Vilsmeier-Haack reaction, prolonged exposure to various acidic environments may lead to instability.[1][2][3][4]
Q2: How does the structure of this compound influence its stability in acid?
A2: The substituents on the indole ring play a crucial role in its stability. The methyl group on the nitrogen atom (N1) prevents N-protonation. Therefore, protonation is likely to occur at the electron-rich C3 position of the indole ring. The bromine atom at the C5 position is an electron-withdrawing group, which can influence the overall electron density and reactivity of the indole ring system.
Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?
A3: As a solid, this compound should be stored in a cool, dark, and dry place, with temperatures around -20°C being ideal for long-term stability.[5] For solutions, it is highly recommended to prepare them fresh before use. If a stock solution is prepared in an organic solvent like DMSO, it should be stored at -20°C. Aqueous acidic solutions of the compound are not recommended for storage for more than a day due to potential degradation.[5]
Q4: Are there any known incompatible acidic reagents?
A4: While specific incompatibility data is limited, strong oxidizing acids should be avoided as the indole ring is susceptible to oxidation.[6] Strong, non-nucleophilic acids might lead to polymerization. The stability in the presence of various Brønsted and Lewis acids should be experimentally determined for your specific application.
Troubleshooting Guides
Problem 1: I am observing a color change in my acidic reaction mixture containing this compound.
-
Possible Cause: A color change often indicates degradation or a side reaction. Protonation of the indole ring can lead to the formation of colored intermediates or polymers.
-
Troubleshooting Steps:
-
Analyze the Mixture: Use techniques like TLC, LC-MS, or UV-Vis spectroscopy to check for the appearance of new spots or peaks, which would indicate the formation of byproducts.
-
Reduce Acidity: If your experimental conditions permit, try reducing the concentration of the acid or using a weaker acid.
-
Lower the Temperature: Perform the reaction at a lower temperature to minimize the rate of degradation.
-
Protect from Light: Indole compounds can be light-sensitive, and this sensitivity can be exacerbated under acidic conditions.[7] Ensure your reaction vessel is protected from light.
-
Problem 2: My reaction yield is lower than expected when using this compound in an acidic step.
-
Possible Cause: The starting material may be degrading under the reaction conditions before it has a chance to react as intended.
-
Troubleshooting Steps:
-
Monitor Starting Material Consumption: Track the disappearance of the starting material over time using a suitable analytical method (e.g., TLC or LC). This can help you differentiate between a slow reaction and degradation.
-
Staged Addition: Instead of adding the indole compound at the beginning, consider adding it slowly to the acidic mixture to minimize its exposure time.
-
Optimize Reaction Time: A shorter reaction time might be sufficient for your desired transformation while minimizing the degradation of the starting material.
-
Change the Order of Addition: If possible, modify the reaction sequence to avoid prolonged exposure of the indole to strong acid.
-
Experimental Protocols
Protocol: General Procedure for Assessing Stability in Acidic Conditions
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare the desired acidic solution (e.g., HCl in dioxane, trifluoroacetic acid in dichloromethane, or an aqueous buffer of a specific pH).
-
-
Stability Test:
-
Add a known concentration of the stock solution to the acidic solution at a defined temperature (e.g., room temperature).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Quench the aliquot by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the components into an organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extracted samples by a quantitative method such as HPLC or LC-MS.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Data Presentation
Table 1: Stability of this compound in Various Acidic Conditions
| Acidic Condition | Temperature (°C) | Time (hours) | % Remaining Compound | Observations |
| 1 M HCl in Dioxane | 25 | 1 | ||
| 4 | ||||
| 24 | ||||
| 10% TFA in DCM | 25 | 1 | ||
| 4 | ||||
| 24 | ||||
| pH 4 Acetate Buffer | 25 | 1 | ||
| 4 | ||||
| 24 |
(This table is a template for researchers to populate with their own experimental data.)
Visualizations
Caption: Potential degradation pathway under acidic conditions.
Caption: Troubleshooting workflow for stability issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 5-bromo-1-methyl-1H-indole-3-carbaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-bromo-1-methyl-1H-indole-3-carbaldehyde. Here you will find guidance on storage, handling, and troubleshooting for common experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it should be stored in a cool, dry, and dark place.[1] It is recommended to keep it under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[2]
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: My Vilsmeier-Haack formylation reaction to synthesize an indole-3-carbaldehyde is not working. What are the common causes of failure?
Low or no yield in a Vilsmeier-Haack reaction can be due to several factors. Ensure that your reagents, particularly phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), are pure and anhydrous.[3] The Vilsmeier reagent is sensitive to moisture. Additionally, the reaction temperature is a critical parameter that may require optimization.
Q5: I am observing multiple spots on my TLC plate after a reaction with this compound. How can I improve the selectivity?
The formation of multiple products can be due to side reactions. Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the kinetic product.[4] It is also important to ensure the purity of your starting materials, as impurities can lead to undesired side products.[4]
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | [1] |
| Light | Keep in a dark place | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | |
| Handling | In a well-ventilated area or fume hood | [2] |
Troubleshooting Guides
Low Yield in Reactions
Low product yield is a common issue in organic synthesis. The following diagram outlines a logical workflow to troubleshoot this problem when working with this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Impurities in the Final Product
The presence of impurities can affect the characterization and subsequent use of your product. This guide provides steps to identify and mitigate common impurities.
Q: My final product is not pure. What are the likely sources of contamination?
A: Impurities can arise from several sources:
-
Unreacted Starting Materials: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[4]
-
Side Products: The reaction conditions may be promoting the formation of undesired side products. Consider adjusting the temperature, reaction time, or the order of reagent addition.
-
Degradation During Workup or Purification: Some indole derivatives can be sensitive to acidic conditions, such as on silica gel during column chromatography.[5] If you suspect degradation, consider using a neutral stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).[5]
Experimental Protocols
Synthesis of 5-bromo-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from a general method for the synthesis of indole-3-carboxaldehydes.[6] Note that this procedure is for the N-H analogue; for the N-methyl target compound, 5-bromo-1-methyl-1H-indole would be used as the starting material.
Materials:
-
4-bromo-2-methylaniline
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise while stirring.
-
Reaction with the Indole Precursor: To the prepared Vilsmeier reagent, slowly add a solution of 4-bromo-2-methylaniline in anhydrous DMF at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, raise the temperature to 90°C and continue the reaction for 9 hours.[6]
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated sodium carbonate solution until the mixture is basic. A solid precipitate should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
The following diagram illustrates the general workflow for this synthesis.
References
- 1. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents [patents.google.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Troubleshooting indole synthesis reactions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common indole synthesis reactions.
General Troubleshooting and FAQs
Question: My indole synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?
Answer: Low yields in indole synthesis can stem from several common issues. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include:
-
Reagent Purity: Impurities in starting materials, particularly the aniline or hydrazine derivatives and carbonyl compounds, can lead to significant side reactions or inhibition of the desired reaction pathway. Ensure the purity of your reagents before starting the reaction.
-
Reaction Conditions: Temperature, reaction time, and catalyst choice are critical parameters. Sub-optimal conditions can lead to incomplete reactions or decomposition of starting materials and products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Atmosphere: Some indole syntheses are sensitive to oxygen or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yields.
-
Solvent Choice: The solvent can significantly influence the reaction's outcome. Ensure you are using a solvent appropriate for the specific indole synthesis method you are employing.
Question: I am observing multiple spots on my TLC plate. What are the common side reactions in indole synthesis?
Answer: The formation of multiple byproducts is a frequent challenge. Common side reactions include:
-
Polymerization: Indoles can be susceptible to polymerization under strongly acidic conditions.[1]
-
Over-alkylation/acylation: In reactions involving these steps, it's possible to get multiple substitutions on the indole ring.
-
Formation of Isomers: The use of unsymmetrical ketones in reactions like the Fischer indole synthesis can lead to the formation of regioisomers.[2]
-
Hydrolysis: In syntheses involving nitrile groups, such as the synthesis of 5-cyanoindole, hydrolysis to the corresponding amide or carboxylic acid can occur under acidic or basic conditions.[1]
Question: What are the best general practices for purifying indole products?
Answer: The purification strategy for indoles depends on the physical properties of the product and the nature of the impurities. Common methods include:
-
Column Chromatography: This is a widely used technique for separating the desired indole from byproducts. The choice of stationary phase (silica gel or alumina) and eluent system is crucial for achieving good separation.
-
Crystallization: If the indole product is a solid, crystallization can be a highly effective method for obtaining high-purity material.[3] The key is to find a suitable solvent or solvent system in which the indole is soluble at high temperatures but sparingly soluble at lower temperatures.
-
Extraction: A liquid-liquid extraction can be used as an initial purification step to remove acidic or basic impurities.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for preparing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) in the presence of an acid catalyst.
Troubleshooting Guide
Question: My Fischer indole synthesis is not working or giving a very low yield. What should I check?
Answer: Failure or low yield in a Fischer indole synthesis can often be attributed to the following:
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The optimal catalyst often depends on the specific substrates. Polyphosphoric acid (PPA) is also a common and effective choice.
-
Sub-optimal Temperature: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to decomposition. Careful optimization of the reaction temperature is necessary.
-
Poor Quality Phenylhydrazine: Impurities in the phenylhydrazine can inhibit the reaction. It is recommended to use freshly distilled or purified phenylhydrazine.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may require harsher reaction conditions (stronger acid, higher temperature).
Question: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known challenge with unsymmetrical ketones in the Fischer indole synthesis. The regioselectivity can be influenced by:
-
Acidity of the Medium: The concentration and type of acid catalyst can affect the ratio of the resulting isomers.
-
Steric Effects: The steric hindrance around the carbonyl group of the ketone can direct the cyclization to the less hindered side.
-
Substitution on the Hydrazine: The electronic nature of substituents on the arylhydrazine can also influence the regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis? A1: The reaction proceeds through the formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound. This is followed by tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole ring.
Q2: Can I run the Fischer indole synthesis as a one-pot reaction? A2: Yes, it is common to perform the Fischer indole synthesis as a one-pot procedure where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolating the intermediate hydrazone.[2]
Quantitative Data
Table 1: Effect of Acid Catalyst on the Yield of Fischer Indole Synthesis
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Propiophenone | Acetic Acid | Acetic Acid | Reflux | 8 | 75[5] |
| Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 170 | 0.17 | 92[5] |
| Phenylhydrazine | Cyclohexanone | Zinc Chloride | - | - | - | 76[5] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | - | High[6] |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | - | - | 30[6] |
Experimental Protocol: Synthesis of 2-Phenylindole
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Anhydrous Zinc Chloride (powdered)
-
Sand
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid
-
Decolorizing carbon (Norit)
Procedure:
-
Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is cooled, and the crystals are collected by filtration, washed with ethanol, and dried. The yield of acetophenone phenylhydrazone is typically 87-91%.[7]
-
Cyclization to 2-Phenylindole: An intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.[7]
-
Work-up and Purification: The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are removed by filtration, and the solids are boiled with 600 mL of 95% ethanol. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected by filtration and washed with cold ethanol. The total yield is typically 72-80%.[7]
Visualization
References
Technical Support Center: Synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategies involve two key transformations: N-methylation and C3-formylation of a 5-bromoindole core. The sequence of these steps can vary, leading to two primary routes:
-
Route A: N-methylation of 5-bromo-1H-indole followed by Vilsmeier-Haack formylation.
-
Route B: Vilsmeier-Haack formylation of 1-methyl-1H-indole followed by bromination. However, bromination of an activated system like an indole-3-carbaldehyde can be less selective.
-
Route C: N-methylation of 5-bromo-1H-indole-3-carbaldehyde.
Q2: What are the most common impurities I should expect?
A2: Common impurities can originate from starting materials, incomplete reactions, or side reactions. The expected impurities are highly dependent on the synthetic route chosen. Refer to the troubleshooting section for a detailed breakdown of potential impurities for specific synthetic steps. Generally, you should be aware of:
-
Unreacted starting materials (e.g., 5-bromo-1H-indole, 5-bromo-1-methyl-1H-indole).
-
Over-brominated products (e.g., di-bromo species).
-
Oxidation byproducts (e.g., oxindoles).
-
Byproducts from the Vilsmeier-Haack reaction.
Q3: How can I best purify the final product?
A3: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurity profile. Common solvents for recrystallization of similar indole derivatives include ethanol, ethyl acetate, and toluene. For column chromatography, a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is often effective.
Troubleshooting Guide
This guide is structured around the key synthetic steps and potential issues that may arise.
Scenario 1: N-methylation of 5-bromo-1H-indole
Problem: Low yield or incomplete conversion to 5-bromo-1-methyl-1H-indole.
| Potential Cause | Recommended Solution |
| Inactive methylating agent | Use a fresh, high-purity methylating agent (e.g., methyl iodide, dimethyl sulfate). |
| Inappropriate base | Ensure a sufficiently strong base is used to deprotonate the indole nitrogen (e.g., NaH, K2CO3). The choice of base may depend on the solvent. |
| Low reaction temperature | While some reactions are performed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid degradation. |
| Moisture in the reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using reactive bases like NaH. |
Problem: Presence of unreacted 5-bromo-1H-indole in the product.
| Potential Cause | Recommended Solution |
| Insufficient methylating agent or base | Use a slight excess (1.1-1.5 equivalents) of the methylating agent and base. |
| Short reaction time | Monitor the reaction progress by TLC. If starting material is still present, extend the reaction time. |
Scenario 2: Vilsmeier-Haack Formylation of 5-bromo-1-methyl-1H-indole
Problem: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Decomposition of Vilsmeier reagent | Prepare the Vilsmeier reagent (from POCl3 and DMF) fresh before use and at a low temperature (0-5 °C).[1] |
| Reaction temperature too low or too high | The formylation of indoles is typically carried out at temperatures ranging from 0 °C to room temperature, followed by heating to complete the reaction. Optimize the temperature based on TLC monitoring. |
| Hydrolysis of the intermediate iminium salt | Ensure complete hydrolysis of the intermediate by adjusting the pH and temperature during the workup. Typically, the reaction mixture is quenched with ice and then basified. |
Problem: Presence of unreacted 5-bromo-1-methyl-1H-indole.
| Potential Cause | Recommended Solution |
| Insufficient Vilsmeier reagent | Use a molar excess of the Vilsmeier reagent (typically 1.5-3 equivalents). |
| Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature after the initial addition, monitoring by TLC. |
Problem: Formation of colored impurities.
| Potential Cause | Recommended Solution |
| Oxidation of the indole ring | Indoles can be sensitive to air and light, leading to colored oxidation products.[2] Perform the reaction under an inert atmosphere and protect it from light. |
| Side reactions | The Vilsmeier-Haack reaction can sometimes lead to the formation of colored byproducts. Purification by column chromatography or recrystallization with activated carbon can help remove these impurities. |
Summary of Potential Impurities and Analytical Data
| Impurity Name | Potential Origin | Molecular Weight | Key Analytical Signals (Expected) |
| 5-bromo-1H-indole | Incomplete N-methylation | 196.04 | Presence of N-H proton in ¹H NMR; different mass peak in MS. |
| 5-bromo-1-methyl-1H-indole | Incomplete formylation | 210.07 | Absence of aldehyde proton in ¹H NMR; different mass peak in MS. |
| 3,5-dibromo-1-methyl-1H-indole | Over-bromination (if Route B is used) | 288.97 | Characteristic isotopic pattern for two bromine atoms in MS; distinct aromatic proton signals in ¹H NMR. |
| 5-bromo-1-methyl-1H-oxindole | Oxidation | 226.07 | Presence of a carbonyl peak around 1700 cm⁻¹ in IR; characteristic chemical shifts in ¹H and ¹³C NMR. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of an N-methylindole
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture at this temperature for 30-60 minutes.[1]
-
Formylation Reaction: Dissolve the N-methylindole starting material in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours, or until TLC indicates the consumption of the starting material.[1]
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the addition of crushed ice, followed by a saturated aqueous solution of sodium carbonate or sodium hydroxide until the mixture is alkaline. The product may precipitate at this stage.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: A typical synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack formylation step.
References
Technical Support Center: Characterization of Unexpected Byproducts in Indole Aldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting unexpected byproducts encountered during the synthesis of indole aldehydes. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues observed during the synthesis of indole aldehydes via the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.
Vilsmeier-Haack Reaction: Troubleshooting
The Vilsmeier-Haack reaction is a popular method for the formylation of indoles, but it can present challenges such as low yields and the formation of byproducts.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Indole-3-aldehyde | Moisture in Reagents: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction. | Ensure that N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and freshly distilled.[1] |
| Incorrect Reaction Temperature: Suboptimal temperatures can lead to incomplete reaction or decomposition. | The formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C). After the addition of indole, the temperature may need to be raised (e.g., to 35°C or higher) to drive the reaction to completion.[2][3] | |
| Improper Stoichiometry: An incorrect ratio of Vilsmeier reagent to indole can result in incomplete conversion. | Use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 2 equivalents of POCl₃ relative to indole).[4] | |
| Formation of 3-Cyanoindole Byproduct | Impurities in Reagents: Nitrogen-containing impurities in DMF or other reagents can react with the intermediate to form a nitrile. | Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure DMF is free from decomposition products like amines.[5] |
| Reaction with Atmospheric Moisture: In-situ formation of species that react with the formyl group can be promoted by moisture. | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5] | |
| Inappropriate Work-up: Use of ammonia-based quenching agents can lead to nitrile formation. | Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[5] | |
| Reaction Mixture Turns Dark Brown or Black | Excessive Heat: Overheating can cause polymerization of indole or decomposition of the product. | Maintain careful temperature control throughout the reaction.[1] |
| Formation of Di- and Tri-indolylmethanes | Excess Indole or Aldehyde Product: The aldehyde product can react further with indole nucleophiles present in the reaction mixture. | Control the stoichiometry of the reactants carefully. Adding the indole solution slowly to the Vilsmeier reagent can help minimize this side reaction. |
Reimer-Tiemann Reaction: Troubleshooting
The Reimer-Tiemann reaction, while a classic method, is often associated with low yields and the formation of multiple products when applied to indoles.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Indole-3-aldehyde | Inefficient Mass Transfer: The reaction is typically biphasic, and poor mixing can limit the reaction rate. | Use vigorous stirring, a phase-transfer catalyst, or an emulsifying agent like 1,4-dioxane to improve mixing between the aqueous and organic phases.[6] |
| Suboptimal Temperature: The reaction requires heating to initiate but can be exothermic. | Carefully control the temperature, typically around 60-70°C, to ensure a steady reaction rate without causing decomposition.[7] | |
| Formation of 3-Chloroquinoline | Ring Expansion Side Reaction: Dichlorocarbene, the reactive intermediate, can insert into the indole ring, leading to a ring expansion.[8] | This is an inherent "abnormal" pathway for the Reimer-Tiemann reaction with indoles.[8][9] Modifying reaction conditions (e.g., base concentration, temperature) may alter the product ratio, but formation of 3-chloroquinoline is a known issue.[8] |
| Mixture of Ortho and Para Isomers (for substituted indoles) | Inherent Lack of Regioselectivity: The electrophilic attack of dichlorocarbene can occur at different positions on the indole ring. | While challenging to control completely, the ortho-to-para ratio can be influenced by the choice of solvent and base. |
| Formation of Resinous Byproducts | High Reaction Temperature: Elevated temperatures can lead to the formation of undesirable resinous materials. | Operate at lower temperatures and monitor the reaction closely to avoid prolonged heating after completion. |
Duff Reaction: Troubleshooting
The Duff reaction is another method for formylation, but it is generally less efficient for indoles compared to phenols.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient Reaction: The Duff reaction is known to be generally inefficient.[8][10] | Using trifluoroacetic acid (TFA) as a solvent can improve yields for less activated aromatic systems.[3][4] |
| Steric Hindrance: Bulky substituents on the indole ring can impede the reaction. | Consider alternative formylation methods if the substrate is highly hindered. | |
| Di-formylation | Both Ortho Positions Available: If positions ortho to an activating group are unsubstituted, di-formylation can occur.[10] | Carefully control the stoichiometry, reducing the amount of hexamine relative to the indole substrate.[4] |
| Formation of Polymeric Resins | Condensation Reactions: Side reactions leading to polymerization can be promoted by the reaction conditions. | Maintain the lowest effective temperature and minimize the reaction time.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in indole aldehyde synthesis?
A1: The most frequently encountered byproducts depend on the synthesis method. In the Vilsmeier-Haack reaction, 3-cyanoindole and bis(indolyl)methanes are common.[5] The Reimer-Tiemann reaction on indole is known to produce 3-chloroquinoline through a ring expansion, in addition to the desired aldehyde.[8][11] The Duff reaction can lead to di-formylated products and polymeric resins.[4][10]
Q2: How can I confirm the presence of 3-cyanoindole in my reaction mixture?
A2: 3-Cyanoindole can be identified by its characteristic spectroscopic data. In the IR spectrum, a sharp nitrile (C≡N) stretch will be observed around 2220 cm⁻¹. The ¹H NMR spectrum will show a distinct singlet for the proton at the 2-position of the indole ring, typically downfield. Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of 3-cyanoindole (142.16 g/mol ).
Q3: What is the mechanism of formation for bis(indolyl)methanes?
A3: Bis(indolyl)methanes (BIMs) are typically formed when the initially produced indole-3-aldehyde acts as an electrophile and reacts with another molecule of indole, which acts as a nucleophile. This acid-catalyzed condensation reaction results in the formation of a C-C bond between the two indole moieties.
Q4: Are there any "greener" alternatives for the synthesis of indole aldehydes?
A4: Yes, research is ongoing to develop more environmentally friendly methods. Some approaches include the use of iron catalysts with formaldehyde and aqueous ammonia, which avoids the use of hazardous reagents like POCl₃.[12]
Q5: How can I purify my indole aldehyde product from the byproducts?
A5: Purification strategies depend on the properties of the product and byproducts.
-
Recrystallization: If the desired aldehyde is a solid with different solubility properties than the byproducts, recrystallization can be an effective method.
-
Column Chromatography: This is a very common method for separating the aldehyde from byproducts with different polarities. A variety of solvent systems can be employed, often mixtures of hexane and ethyl acetate.[13] For aldehydes that are sensitive to acidic silica gel, using neutralized silica or alumina can be beneficial.[13]
-
Bisulfite Adduct Formation: Aldehydes can be selectively removed from a mixture by forming a water-soluble bisulfite adduct. This adduct can then be separated in an aqueous layer and the aldehyde can be regenerated by treatment with a base.[14]
Experimental Protocols
Vilsmeier-Haack Formylation of Indole
This protocol is adapted from Organic Syntheses.[2][3]
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place freshly distilled DMF. Cool the flask in an ice-salt bath.
-
Slowly add freshly distilled POCl₃ to the stirred DMF over a period of 30 minutes, maintaining a low temperature.
-
Prepare a solution of indole in DMF. Add this solution to the Vilsmeier reagent over 1 hour, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, bring the temperature of the mixture to 35°C and stir for 1 hour. The mixture may become a thick paste.
-
Quench the reaction by carefully adding crushed ice to the paste with vigorous stirring. This should produce a clear, cherry-red solution.
-
Transfer the solution to a larger flask containing more crushed ice.
-
Slowly add a concentrated solution of NaOH with efficient stirring to precipitate the product.
-
Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by refrigeration.
-
Collect the precipitate by filtration, wash thoroughly with water, and air-dry to obtain indole-3-aldehyde. The product is often of high purity but can be recrystallized from ethanol if necessary.[2][3]
Reimer-Tiemann Reaction on Indole
This is a general procedure and may require optimization.
Materials:
-
Indole
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol/Water solvent mixture
-
Acid for work-up (e.g., HCl)
Procedure:
-
Dissolve indole and NaOH in an ethanol/water mixture in a flask equipped with a reflux condenser and a stirrer.
-
Heat the solution to 60-70°C.
-
Slowly add chloroform to the heated solution over a period of 1 hour.
-
Continue stirring the reaction mixture for several hours at the same temperature. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute HCl to a pH of 4-5.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate indole-3-aldehyde from 3-chloroquinoline and other byproducts.
Duff Reaction on Indole
The Duff reaction is generally more effective for phenols but can be adapted for indoles, often with lower yields.
Materials:
-
Indole
-
Hexamethylenetetramine (HMTA)
-
Anhydrous glycerol and boric acid (to form glyceroboric acid) or Trifluoroacetic acid (TFA)
-
Sulfuric acid (for work-up if using glyceroboric acid)
Procedure (using glyceroboric acid):
-
Prepare glyceroboric acid by heating a mixture of anhydrous glycerol and boric acid.
-
In a separate flask, intimately mix indole and HMTA.
-
Add the indole/HMTA mixture to the hot glyceroboric acid medium at 150-160°C with vigorous stirring.
-
Maintain the temperature and continue stirring for about 20-30 minutes.
-
Cool the reaction mixture and then acidify with dilute sulfuric acid.
-
The product, indole-3-aldehyde, can be isolated by steam distillation or solvent extraction followed by purification.
Visualizations
General Workflow for Indole Aldehyde Synthesis and Byproduct Analysis
Caption: A general workflow for the synthesis and analysis of indole aldehydes.
Potential Side Reactions in Indole Formylation
Caption: Common side reactions leading to byproducts in indole formylation.
Vilsmeier-Haack Reaction Mechanism
Caption: Step-by-step mechanism of the Vilsmeier-Haack reaction on indole.
References
- 1. byjus.com [byjus.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 5-bromo-1-methyl-1H-indole-3-carbaldehyde is a valuable building block in medicinal chemistry, and its synthesis can be approached through various strategic routes. This guide provides a comparative analysis of two prominent synthetic pathways, offering detailed experimental protocols and quantitative data to inform methodological choices.
At a Glance: Comparison of Synthetic Routes
Two logical and experimentally supported routes for the synthesis of this compound are presented:
-
Route A: Late-Stage N-Methylation: This pathway involves the initial formylation of commercially available 5-bromo-1H-indole, followed by N-methylation of the resulting aldehyde.
-
Route B: Early-Stage N-Methylation: This approach prioritizes the N-methylation of 5-bromo-1H-indole, followed by the formylation of the N-methylated intermediate.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency.
| Parameter | Route A: Late-Stage N-Methylation | Route B: Early-Stage N-Methylation |
| Starting Material | 5-bromo-1H-indole | 5-bromo-1H-indole |
| Key Intermediates | 5-bromo-1H-indole-3-carbaldehyde | 5-bromo-1-methyl-1H-indole |
| Overall Yield | ~77% (estimated) | ~82% (estimated) |
| Number of Steps | 2 | 2 |
| Key Reactions | Vilsmeier-Haack Formylation, N-Methylation | N-Methylation, Vilsmeier-Haack Formylation |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.
A Comparative Guide to the Reactivity of 5-bromo-1-methyl-1H-indole-3-carbaldehyde and 5-bromo-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-bromo-1-methyl-1H-indole-3-carbaldehyde and 5-bromo-1H-indole-3-carbaldehyde. Understanding the nuanced differences in their reactivity is crucial for designing synthetic routes and developing novel therapeutics based on the indole scaffold. This comparison is supported by established chemical principles and available experimental data.
Introduction
5-bromo-1H-indole-3-carbaldehyde and its N-methylated counterpart, this compound, are valuable intermediates in organic synthesis. The presence of the bromine atom at the 5-position and the carbaldehyde group at the 3-position of the indole core makes them versatile building blocks for the synthesis of a wide range of biologically active molecules. The key structural difference between these two compounds is the presence of a methyl group on the indole nitrogen in the latter. This seemingly minor modification significantly alters the electronic properties of the indole ring and the reactivity of the aldehyde functionality.
Executive Summary of Reactivity Comparison
| Feature | This compound | 5-bromo-1H-indole-3-carbaldehyde | Key Difference |
| Reactivity of the Indole Ring (Electrophilic Aromatic Substitution) | More reactive | Less reactive | The electron-donating methyl group on the nitrogen increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. |
| Reactivity of the Aldehyde Group (Nucleophilic Addition) | Less reactive | More reactive | The enhanced electron-donating effect of the N-methyl group decreases the electrophilicity of the carbonyl carbon. |
| Acidity of N-H Proton | Not applicable (no N-H proton) | Acidic proton present (pKa of indole-3-carbaldehyde is ~14.5) | The absence of an acidic proton in the N-methylated compound prevents reactions involving deprotonation of the indole nitrogen. |
| Solubility | Generally more soluble in nonpolar organic solvents | Generally more soluble in polar organic solvents | The N-methyl group increases the lipophilicity of the molecule. |
Detailed Reactivity Analysis
Electrophilic Aromatic Substitution on the Indole Ring
The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic substitution, primarily at the C3 position. However, since the C3 position is occupied by a carbaldehyde group in both molecules, further electrophilic substitution will be directed to other positions on the ring. The N-methylation plays a crucial role in modulating the reactivity of the indole ring towards electrophiles.
The methyl group at the N1 position is electron-donating through an inductive effect. This increases the electron density of the pyrrole ring, thereby activating it for electrophilic aromatic substitution. Experimental evidence suggests that N-methylindole is more reactive than indole in electrophilic substitution reactions. For instance, in azo-coupling reactions, the rate of reaction follows the order: indole < N-methylindole. This suggests that this compound will be more reactive towards electrophiles than 5-bromo-1H-indole-3-carbaldehyde.
Diagram 1: Influence of N-Methylation on Indole Ring Electron Density
Caption: N-methylation increases the electron density of the indole ring.
Reactivity of the Aldehyde Group
The aldehyde group at the C3 position is susceptible to nucleophilic attack. The reactivity of the carbonyl carbon is influenced by the electronic effects of the indole ring. The indole nitrogen, through its lone pair, exerts an electron-donating resonance effect, which tends to decrease the electrophilicity of the C3-carbonyl carbon.
In this compound, the electron-donating inductive effect of the methyl group further enhances the electron-donating ability of the nitrogen atom. This leads to a greater decrease in the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to 5-bromo-1H-indole-3-carbaldehyde.
Diagram 2: Electronic Effects on the Aldehyde Group
Caption: N-methylation decreases the electrophilicity of the aldehyde.
Role of the N-H Proton
The presence of an acidic proton on the indole nitrogen in 5-bromo-1H-indole-3-carbaldehyde provides a reactive site that is absent in its N-methylated counterpart. This proton can be removed by a base, which can have several consequences:
-
N-Anion Formation: Deprotonation of the indole nitrogen generates a highly nucleophilic anion, which can participate in various reactions, such as N-alkylation or N-acylation.
-
Influence on C3-Aldehyde Reactivity: Under basic conditions, the formation of the N-anion can further decrease the electrophilicity of the C3-aldehyde.
-
Participation in Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, influencing the solubility, crystal packing, and interactions with other reagents or catalysts.
The absence of this acidic proton in this compound simplifies its reactivity profile under basic conditions, as N-deprotonation is not possible.
Experimental Protocols
While direct comparative studies are limited, the following are representative protocols for reactions involving these types of compounds.
Protocol 1: N-Methylation of 5-bromo-1H-indole-3-carbaldehyde
Objective: To synthesize this compound from 5-bromo-1H-indole-3-carbaldehyde.
Materials:
-
5-bromo-1H-indole-3-carbaldehyde
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 5-bromo-1H-indole-3-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Protocol 2: Knoevenagel Condensation of an Indole-3-carbaldehyde
Objective: A representative reaction of the aldehyde group, applicable to both compounds.
Materials:
-
Indole-3-carbaldehyde derivative (5-bromo-1H-indole-3-carbaldehyde or this compound)
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve the indole-3-carbaldehyde derivative (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., a few drops).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
The product may precipitate out of the solution upon formation. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
It is anticipated that the reaction with 5-bromo-1H-indole-3-carbaldehyde would proceed faster or give a higher yield under identical conditions compared to this compound due to the higher electrophilicity of its carbonyl carbon.
Conclusion
The N-methylation of 5-bromo-1H-indole-3-carbaldehyde to this compound has a profound impact on its reactivity. The N-methylated compound exhibits a more electron-rich indole ring, making it more susceptible to electrophilic attack, while its aldehyde functionality is less reactive towards nucleophiles. Furthermore, the absence of the acidic N-H proton in the methylated analog simplifies its reactivity under basic conditions. These differences should be carefully considered when planning synthetic strategies involving these important building blocks. For drug development professionals, these modifications can be exploited to fine-tune the electronic and steric properties of a lead compound, potentially impacting its biological activity and pharmacokinetic profile.
Spectral analysis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde and its analogs
A Comparative Guide to the Spectral Analysis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde and its Analogs
Comparative Spectral Data
The following tables summarize the available spectral data for this compound and its analogs.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 9.91 (s, 1H, CHO), 8.41 (d, J=1.8 Hz, 1H, H-4), 7.64 (s, 1H, H-2), 7.43 (dd, J=8.7, 1.8 Hz, 1H, H-6), 7.21 (d, J=8.7 Hz, 1H, H-7), 3.83 (s, 3H, N-CH₃) |
| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H)[1] |
| 5-bromo-1H-indole-3-carbaldehyde | DMSO-d₆ | 12.27 (s, 1H, NH), 9.92 (s, 1H, CHO), 8.44 (s, 1H, H-4), 8.29 (d, J=3.1 Hz, 1H, H-2), 7.53 (dd, J=8.5, 1.4 Hz, 1H, H-6), 7.37 (d, J=8.5 Hz, 1H, H-7) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | - | Data not available in the reviewed sources. |
| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69[1] |
| 5-bromo-1H-indole-3-carbaldehyde | DMSO-d₆ | 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 |
Table 3: Infrared (IR) Spectral Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | - | Data not available in the reviewed sources. |
| 1-methyl-1H-indole-3-carbaldehyde | - | Data not readily available in a comparable format. |
| 5-bromo-1H-indole-3-carbaldehyde | KBr Wafer | 3239 (N-H stretch), 2924, 2804, 2749 (C-H stretch), 1650 (C=O stretch, aldehyde) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | m/z (relative intensity) or [M+H]⁺ |
| This compound | - | Data not available in the reviewed sources. |
| 1-methyl-1H-indole-3-carbaldehyde | ESI | [M+H]⁺ 160[1] |
| 5-bromo-1H-indole-3-carbaldehyde | ESI | [M+Na]⁺ 293.9386 |
Experimental Protocols
Detailed experimental procedures for the spectral analysis of the target compound were not explicitly available. Therefore, generalized protocols based on common practices for similar compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy A general procedure for acquiring ¹H and ¹³C NMR spectra involves dissolving 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are then recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set to 10-15 ppm, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of up to 220 ppm is used with a longer relaxation delay.
Infrared (IR) Spectroscopy IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is frequently employed. A small amount of the sample is mixed and ground with dry KBr powder and then pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) For electrospray ionization (ESI) mass spectrometry, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument parameters are optimized to achieve good ionization and fragmentation. High-resolution mass spectrometry (HRMS) is used for the accurate determination of the molecular formula.
Experimental Workflow
The following diagram illustrates a general workflow for the spectral analysis of indole-3-carbaldehyde derivatives.
Caption: A generalized workflow for the synthesis, purification, and spectral characterization of indole-3-carbaldehyde derivatives.
References
Unveiling the Biological Potential of Substituted Indole-3-Carbaldehydes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of various substituted indole-3-carbaldehyde derivatives. The information presented herein, supported by experimental data, aims to facilitate the identification of promising candidates for further investigation in the fields of oncology, infectious diseases, and oxidative stress-related disorders.
Indole-3-carbaldehyde, a versatile scaffold derived from the amino acid tryptophan, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects. The ease of substitution on the indole ring allows for the fine-tuning of these biological properties, making it a focal point of extensive research. This guide summarizes key findings on the anticancer, antimicrobial, and antioxidant activities of selected substituted indole-3-carbaldehyde derivatives, providing a comparative analysis of their potency.
Anticancer Activity: A Tale of Cytotoxicity
Substituted indole-3-carbaldehydes have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways crucial for cancer cell survival and proliferation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several derivatives against different cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [1] |
| Palladium(II) complex with Indole-3-carbaldehyde thiosemicarbazone (Complex 4) | HepG-2 (Liver) | 22.8 | [2] |
| Palladium(II) complex with Indole-3-carbaldehyde thiosemicarbazone (Complex 5) | HepG-2 (Liver) | 67.1 | [2] |
| Unsubstituted phenyl (4d) | c-Src kinase | 50.6 | [3] |
| 3-nitrophenyl (4l) | c-Src kinase | 58.3 | [3] |
Antimicrobial Activity: Combating Microbial Threats
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted indole-3-carbaldehydes have demonstrated encouraging activity against a range of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (1a-1j) | Staphylococcus aureus | 6.25 | [4][5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (1a-1j) | Methicillin-resistant S. aureus (MRSA) | 6.25 | [4][5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (1a-1j) | Escherichia coli | 50 | [4][5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (1a-1j) | Bacillus subtilis | 6.25 - 25 | [4][5] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (1a-1j) | Candida albicans | 3.125 - 25 | [4][5] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | Staphylococcus aureus | 100 | [6] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | Bacillus subtilis | 100 | [6] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | Staphylococcus aureus | 150 | [6] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | Bacillus subtilis | 150 | [6] |
| 4-chloroindole | Vibrio parahaemolyticus | 50 | [7] |
| 5-chloroindole | Vibrio parahaemolyticus | 50 | [7] |
| 4-chloroindole, 5-chloroindole, 5-chloro-2-methyl indole | Uropathogenic Escherichia coli | 75 | [8] |
Antioxidant Activity: Quenching Free Radicals
Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in various chronic diseases. Indole-3-carbaldehyde derivatives have been investigated for their ability to scavenge free radicals, with their antioxidant potential often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound/Derivative | DPPH Scavenging IC50 (µM/ml) | LPO Inhibition IC50 (µM/ml) | Reference |
| Indole-3-carboxaldehyde (3) | 121±0.5 | 70±0.7 | [9] |
| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (4) | 159±0.4 | 75±0.4 | [9] |
| Derivative 5a | 18±0.1 | 24±0.3 | [9] |
| Derivative 5b | 21±0.2 | 29±0.8 | [9] |
| Derivative 5e | 16±0.8 | 21±0.5 | [9] |
| Derivative 5f | 8±0.9 | 7±0.1 | [9] |
| Derivative 5g | 13±0.2 | 16±0.9 | [9] |
| Butylated Hydroxy Anisole (BHA) (Standard) | 11±0.5 | 9±0.1 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key biological assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
Agar Well Diffusion Method for Antimicrobial Susceptibility
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells of 6-8 mm in diameter in the agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and reliable method for determining the free radical scavenging activity of antioxidants.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the test compound at various concentrations with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as [ (A_control - A_sample) / A_control ] × 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
General experimental workflow for evaluating substituted indole-3-carbaldehydes.
Modulation of key signaling pathways by indole-3-carbaldehyde derivatives.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Purity Analysis of Synthetic 5-bromo-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. The purity of this compound is critical, as impurities can affect the efficacy, safety, and reproducibility of downstream applications. This document outlines common analytical techniques, presents illustrative experimental data for comparison with a structural analog, 5-chloro-1-methyl-1H-indole-3-carbaldehyde, and provides detailed experimental protocols.
Comparative Purity Analysis
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for impurity identification and structural elucidation. For the purpose of this guide, we will compare the purity profile of this compound with that of 5-chloro-1-methyl-1H-indole-3-carbaldehyde, a closely related analog often synthesized using similar methods.
Table 1: Illustrative Purity Analysis Data
| Parameter | This compound | 5-chloro-1-methyl-1H-indole-3-carbaldehyde |
| Purity by HPLC (% Area) | > 99.0% | > 99.2% |
| Purity by qNMR (%) | 98.8% (with 0.5% residual solvent) | 99.1% (with 0.3% residual solvent) |
| Major Impurity (by LC-MS) | Unreacted starting material | Over-formylated by-product |
| Melting Point | 148-151 °C | 155-158 °C |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
Experimental Protocols
Accurate purity assessment is contingent on robust and well-documented experimental protocols. The following sections detail the methodologies used to obtain the illustrative data presented in this guide.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone for the quantitative analysis of non-volatile organic compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute or relative purity assessment without the need for a reference standard of the analyte itself, making it a powerful orthogonal technique to chromatography.
Experimental Protocol:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride.
-
Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T1 of the analyte and internal standard, and a sufficient number of scans for an adequate signal-to-noise ratio.
-
Data Processing: The purity is calculated by comparing the integral of a known proton signal from the analyte with that of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify and quantify volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient suitable for separating the expected impurities.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 40-450.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent, such as dichloromethane.
Visualizing Analytical Workflows and Pathways
To further clarify the processes involved in purity analysis and the potential biological context of indole derivatives, the following diagrams are provided.
Caption: General workflow for the purity analysis of a synthetic compound.
Caption: Hypothetical signaling pathway involving an indole derivative.
X-ray Crystallography of Indole-3-Carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of several 5-bromo-1H-indole-3-carbaldehyde derivatives and related compounds. While a crystal structure for 5-bromo-1-methyl-1H-indole-3-carbaldehyde is not publicly available, this guide leverages data from closely related analogs to offer insights into the structural properties of this class of molecules. The information presented is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of indole-3-carbaldehyde derivatives, allowing for a clear comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement for Indole-3-Carbaldehyde Derivatives
| Parameter | 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone[1] | 5-methyl-1H-indole-3-carbaldehyde[2] | 1H-indole-3-carbaldehyde[3] |
| Formula | C₁₀H₉BrN₄S | C₁₀H₉NO | C₉H₇NO |
| Molecular Weight | 297.18 | 159.18 | 145.16 |
| Crystal System | Triclinic | Orthorhombic | Orthorhombic |
| Space Group | P-1 | Pca2₁ | Pca2₁ |
| a (Å) | 6.7731 (2) | 16.9456 (19) | 14.0758 (9) |
| b (Å) | 8.7551 (2) | 5.7029 (6) | 5.8059 (4) |
| c (Å) | 10.6539 (2) | 8.6333 (9) | 8.6909 (5) |
| α (°) | 69.280 (1) | 90 | 90 |
| β (°) | 79.969 (1) | 90 | 90 |
| γ (°) | 72.886 (1) | 90 | 90 |
| Volume (ų) | 563.00 (2) | 834.31 (15) | 710.24 (8) |
| Z | 2 | 4 | 4 |
| R[F² > 2σ(F²)] | 0.024 | 0.038 | 0.029 |
| wR(F²) | 0.066 | 0.107 | 0.069 |
| Goodness-of-fit (S) | 1.06 | 0.98 | 1.08 |
Experimental Protocols
This section details the typical methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of indole-3-carbaldehyde derivatives, based on published procedures for related compounds.
Synthesis of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone[1]
5-Bromoindole-3-carboxaldehyde (0.3 g, 1.3 mmol) and thiosemicarbazide (0.12 g, 1.3 mmol) were heated in ethanol (50 ml) for one hour. The solvent was subsequently removed, and the resulting product was recrystallized from ethanol to yield crystals suitable for X-ray diffraction.
Crystallization of 5-methyl-1H-indole-3-carbaldehyde[2]
Crystals of 5-methyl-1H-indole-3-carbaldehyde were obtained through the slow evaporation of an ethanolic solution of the commercially available compound at room temperature.
Crystallization of 1H-indole-3-carbaldehyde[3]
1H-indole-3-carbaldehyde was synthesized by the formylation of indole using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by treatment with sodium hydroxide (NaOH). The crude product was then recrystallized from methanol to obtain high-quality crystals.
X-ray Data Collection and Structure Refinement
For the analyzed derivatives, X-ray diffraction data were collected on a Bruker SMART APEX or APEXII CCD diffractometer.[1][2] The structures were solved using programs like SHELXS97 and refined with SHELXL97.[1][2] Absorption corrections were applied using methods such as multi-scan (SADABS).[1][2]
Experimental and Logical Workflow
The following diagram illustrates the general workflow from the synthesis of indole derivatives to the final analysis of their crystal structures.
Caption: Workflow for X-ray Crystallography of Indole Derivatives.
Structural Insights and Comparison
The crystal structures of the compared indole-3-carbaldehyde derivatives reveal key insights into their molecular geometry and intermolecular interactions.
In the case of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, the molecule is essentially planar, and the crystal structure is stabilized by a network of hydrogen bonds where the sulfur atom acts as a hydrogen-bond acceptor.[1] Similarly, molecules of 5-methyl-1H-indole-3-carbaldehyde are nearly planar and are linked into chains by N—H⋯O hydrogen bonds.[2] The parent compound, 1H-indole-3-carbaldehyde, also exhibits N–H⋯O hydrogen bonds that form molecular chains.[3]
The presence of different substituents on the indole ring (e.g., bromo, methyl) and modifications at the 3-carbaldehyde group (e.g., thiosemicarbazone) influence the crystal packing and the network of non-covalent interactions. These variations are critical for understanding the physicochemical properties of these compounds and their potential interactions with biological targets. For instance, the introduction of a thiosemicarbazone moiety provides additional hydrogen bond donors and acceptors, leading to a more complex hydrogen-bonding network compared to the simple carbaldehyde.
References
Comparative Guide to the HPLC Analysis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-bromo-1-methyl-1H-indole-3-carbaldehyde. It also explores alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the predominant technique for the analysis of indole derivatives, including this compound. This method separates compounds based on their hydrophobicity.
Comparison of HPLC Columns
The choice of stationary phase is critical for achieving optimal separation. The two most common reverse-phase columns are C18 and C8.
| Column Type | Stationary Phase | Properties | Best Suited For |
| C18 | Octadecylsilane (18-carbon chain) | More hydrophobic, longer retention times, higher resolving power for non-polar compounds. | Complex mixtures and achieving baseline separation of non-polar to moderately polar analytes. |
| C8 | Octylsilane (8-carbon chain) | Less hydrophobic, shorter retention times. | Faster analysis of moderately polar to polar analytes. |
For this compound, a moderately polar compound, both C18 and C8 columns can be effective. A C18 column is often the first choice during method development due to its versatility. A simulated HPLC analysis of the closely related 5-bromoindole-3-carboxaldehyde on a C18 column with a mobile phase of acetonitrile and water (60:40) showed a sharp peak with a retention time of approximately 4.5 minutes, indicating good retention and peak shape.[1]
Experimental Protocol: Reverse-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (optional, for pH adjustment and improved peak shape)[1]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting ratio is 60:40 (v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak symmetry by suppressing the ionization of silanol groups on the stationary phase.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: Indole derivatives typically exhibit strong UV absorbance around 254 nm and 280 nm. A PDA detector can be used to determine the optimal wavelength.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Stability-Indicating HPLC Method
A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods that can separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed to generate these degradation products and demonstrate the specificity of the analytical method.[2]
Forced Degradation Protocol: Forced degradation studies for indole derivatives typically involve exposing the analyte to the following stress conditions:[3]
-
Acid Hydrolysis: Reflux with 0.1 M HCl.
-
Base Hydrolysis: Reflux with 0.1 M NaOH.
-
Oxidative Degradation: Treat with 3% H₂O₂.
-
Thermal Degradation: Heat the solid drug substance in an oven.
-
Photodegradation: Expose the drug substance to UV light.
The resulting mixtures are then analyzed by HPLC to identify and separate the degradation products from the parent compound. The development of a gradient elution method is often necessary to achieve adequate resolution of all components.
Comparison with Alternative Analytical Techniques
While HPLC is the most common method, other techniques can also be used for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity, excellent for identifying unknown impurities.[4] | Requires the analyte to be volatile and thermally stable, or to be derivatized. May not be suitable for non-volatile degradation products. |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary under the influence of an electric field. | High separation efficiency, small sample and reagent consumption, rapid analysis times.[5] | Lower sensitivity compared to HPLC with UV detection, may require charged analytes or the use of micelles for neutral compounds. |
| Ultra-Performance Liquid Chromatography (UPLC) | A high-pressure version of HPLC using smaller particle size columns. | Faster analysis times, higher resolution, and greater sensitivity compared to conventional HPLC. | Higher initial instrument cost. |
Logical Relationship of Analytical Techniques
Caption: Relationship between the primary and alternative analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability.
Experimental Protocol: GC-MS (Conceptual)
-
Derivatization: React the analyte with a silylating agent (e.g., BSTFA) to convert the aldehyde group into a more volatile silyl ether.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range that includes the molecular ion of the derivatized analyte.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for charged molecules. Since this compound is a neutral molecule, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase to separate neutral analytes.
Experimental Protocol: Capillary Electrophoresis (MEKC - Conceptual)
-
Buffer Preparation: Prepare a buffer (e.g., borate buffer) containing a surfactant such as sodium dodecyl sulfate (SDS) at a concentration above its critical micelle concentration.
-
Sample Preparation: Dissolve the sample in the buffer.
-
CE Conditions:
-
Capillary: Fused-silica capillary.
-
Voltage: Apply a high voltage across the capillary.
-
Detection: On-column UV detection at a suitable wavelength.
-
Conclusion
For the routine analysis and quality control of this compound, reverse-phase HPLC with a C18 column is the recommended technique due to its robustness, versatility, and wide availability. The development of a stability-indicating method through forced degradation studies is essential for ensuring the quality and safety of pharmaceutical products. While GC-MS and Capillary Electrophoresis offer specific advantages, they are generally considered complementary techniques for impurity identification and specialized applications. The use of UPLC can provide significant improvements in speed and resolution for high-throughput analysis. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the desired level of sensitivity, and the available instrumentation.
References
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1-methyl-1H-indole-3-carbaldehyde for Drug Development Professionals
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that influences the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of 5-bromo-1-methyl-1H-indole-3-carbaldehyde and 5-chloro-1-methyl-1H-indole-3-carbaldehyde, two key intermediates in the synthesis of various biologically active compounds.
The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position provides a valuable handle for introducing molecular diversity. The choice between a bromo or chloro substituent at this position has significant implications for the reactivity of the molecule in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This guide presents a data-supported comparison to aid in the selection of the optimal starting material for your synthetic campaign.
Comparative Reactivity Analysis
The fundamental difference in reactivity between the 5-bromo and 5-chloro analogs lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the bromo-substituted compound generally more reactive in palladium-catalyzed cross-coupling reactions. This is because the oxidative addition of the aryl halide to the palladium catalyst, a key step in the catalytic cycle, is more facile for the aryl bromide.
Physicochemical Properties
| Property | This compound | 5-chloro-1-methyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₀H₈BrNO | C₁₀H₈ClNO |
| Molecular Weight | 238.08 g/mol | 193.63 g/mol |
| Appearance | Off-white to yellow solid | Light yellow to beige solid |
| Melting Point | Not reported | Not reported |
Spectroscopic Data Comparison
| Nucleus | This compound (¹H NMR, 400 MHz, CDCl₃) δ (ppm) | 6-chloro-1-methyl-1H-indole-3-carbaldehyde (¹H NMR, 400 MHz, CDCl₃) δ (ppm) |
| CHO | ~9.9 | 9.95 (s, 1H) |
| Indole H2 | ~7.6 | 7.66 (s, 1H) |
| Indole H4 | ~8.2 | 8.21 (d, J=8.4 Hz, 1H) |
| Indole H6 | ~7.3 | 7.30-7.27 (m, 1H) |
| Indole H7 | ~7.3 | 7.35 (s, 1H) |
| N-CH₃ | ~3.8 | 3.84 (s, 3H) |
Note: The provided NMR data for the chloro-analog is for the 6-chloro isomer, as data for the 5-chloro-1-methyl derivative was not available. The chemical shifts are expected to be similar but not identical.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. While specific conditions may require optimization, these serve as a robust starting point.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of the halo-indole-carbaldehyde with an arylboronic acid.
Reaction Scheme:
A Spectroscopic Showdown: Unmasking the Impact of N-Methylation on Bromoindoles
For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. The strategic addition of a methyl group to a bromoindole scaffold can significantly alter its physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of N-methylated versus non-methylated bromoindoles, supported by experimental data and detailed protocols, to illuminate the structural nuances conferred by this seemingly simple chemical modification.
This guide will focus on a comparative analysis of 5-bromoindole and its N-methylated counterpart, 5-bromo-1-methylindole, across a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Key Spectroscopic Differences at a Glance
The primary distinction between a non-methylated bromoindole and its N-methylated analog lies in the substitution at the indole nitrogen. This fundamental difference manifests in various ways across different spectroscopic methods:
-
¹H NMR: The most apparent change is the disappearance of the N-H proton signal and the appearance of a new signal corresponding to the N-CH₃ protons.
-
¹³C NMR: N-methylation influences the chemical shifts of the carbon atoms within the indole ring, particularly those in close proximity to the nitrogen atom.
-
IR Spectroscopy: The characteristic N-H stretching vibration present in the non-methylated compound is absent in the N-methylated version, which instead displays C-H stretching and bending vibrations for the methyl group.
-
Mass Spectrometry: The molecular ion peak will differ by 14 mass units (the mass of a CH₂ group minus a hydrogen, plus a methyl group). Fragmentation patterns may also be altered due to the presence of the N-methyl group.
-
UV-Vis Spectroscopy: The electronic environment of the indole chromophore is subtly affected by N-methylation, potentially leading to shifts in the absorption maxima (λmax).
Quantitative Data Comparison
The following tables summarize the key spectroscopic data for 5-bromoindole and 5-bromo-1-methylindole.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) | Multiplicity | Assignment |
| 5-Bromoindole | ~8.10 | br s | N-H |
| ~7.76 | d | H-4 | |
| ~7.25 | d | H-7 | |
| ~7.20 | dd | H-6 | |
| ~7.15 | m | H-2 | |
| ~6.47 | m | H-3 | |
| 5-Bromo-1-methylindole | ~7.55 | d | H-4 |
| ~7.20 | d | H-7 | |
| ~7.10 | dd | H-6 | |
| ~6.95 | d | H-2 | |
| ~6.40 | d | H-3 | |
| ~3.75 | s | N-CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ (ppm) C-2 | δ (ppm) C-3 | δ (ppm) C-3a | δ (ppm) C-4 | δ (ppm) C-5 | δ (ppm) C-6 | δ (ppm) C-7 | δ (ppm) C-7a | δ (ppm) N-CH₃ |
| 5-Bromoindole | ~125.0 | ~102.5 | ~128.5 | ~122.0 | ~113.0 | ~124.0 | ~112.5 | ~135.0 | - |
| 5-Bromo-1-methylindole | ~129.0 | ~101.0 | ~128.0 | ~121.5 | ~113.5 | ~123.5 | ~109.5 | ~136.0 | ~33.0 |
Note: Assignments are based on typical indole chemical shifts and expected substituent effects.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C Stretch (Aromatic) |
| 5-Bromoindole | ~3400 (medium, sharp) | ~3100-3000 | - | ~1600-1450 |
| 5-Bromo-1-methylindole | - | ~3100-3000 | ~2950-2850 | ~1600-1450 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 5-Bromoindole | C₈H₆BrN | 196.05 | 197/195 (M⁺), 116 (M⁺ - Br) |
| 5-Bromo-1-methylindole | C₉H₈BrN | 210.07 | 211/209 (M⁺), 130 (M⁺ - Br), 115 |
Table 5: UV-Vis Spectroscopic Data (in Methanol)
| Compound | λmax (nm) |
| Indole (Reference) | ~270, ~280, ~290 |
| N-methylindole (Reference) | ~275, ~285, ~295 |
| Bromoindoles (Expected) | Red-shift compared to indole |
Note: N-methylation typically causes a slight red-shift (bathochromic shift) in the UV-Vis spectrum of indoles.
Experimental Protocols
The following are general protocols for the spectroscopic analyses described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromoindole sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition (EI):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Spectral Range: Typically 200-400 nm for indole derivatives.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of N-methylated and non-methylated bromoindoles.
Caption: Workflow for Spectroscopic Comparison.
This guide provides a foundational understanding of the spectroscopic differences between N-methylated and non-methylated bromoindoles. By applying these analytical techniques and comparative approaches, researchers can confidently elucidate the structures and infer the properties of these important chemical entities.
Safety Operating Guide
Proper Disposal of 5-bromo-1-methyl-1H-indole-3-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-bromo-1-methyl-1H-indole-3-carbaldehyde, a halogenated indole derivative.
Hazard Identification and Personal Protective Equipment (PPE)
Anticipated Hazards:
-
Harmful if swallowed.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, particularly if there is a risk of generating dust.
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.
Segregation and Waste Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal. As a halogenated organic compound, this compound must be collected and disposed of as hazardous waste.[5][6][7]
Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled waste container for halogenated organic waste.[6][7] The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "Halogenated Organic Compounds" and the specific chemical name, "this compound."[6][8]
-
No Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible waste streams.[6][9] Mixing different waste types can increase disposal costs and create safety hazards.
-
Solid and Liquid Waste:
-
Solid Waste: Collect pure, unadulterated solid this compound in the designated container.
-
Contaminated Materials: Any materials contaminated with this chemical, such as weighing paper, gloves, or absorbent pads from a spill, must also be placed in the same hazardous waste container.[2]
-
Solutions: If the compound is in a solvent, it should be collected in a designated "Halogenated Solvent Waste" container.[5][7]
-
Storage of Chemical Waste
Proper storage of hazardous waste in the laboratory is regulated and crucial for safety.
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[8]
-
Container Management: Keep the waste container tightly closed except when adding waste.[6][9]
-
Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills.[9][10]
-
Segregation: Store halogenated waste away from incompatible materials, such as strong oxidizing agents.[11]
Disposal Procedure
The disposal of this compound must be handled by a licensed professional waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][9][10]
Step-by-Step Disposal Plan:
-
Consult Institutional Guidelines: Familiarize yourself with your institution's specific Environmental Health and Safety (EHS) protocols for hazardous waste disposal.[2]
-
Arrange for Pickup: Contact your institution's EHS or a certified hazardous waste contractor to schedule a pickup for your full waste container.[2][9][12]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste tag detailing the contents, is accurately completed and attached to the container.[6]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.[2]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove any potential sources of ignition from the spill area.[2]
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter any drains.[2]
-
Absorb and Collect:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 238.08 g/mol | [13] |
| CAS Number | 10102-94-0 | [13] |
| Molecular Formula | C₁₀H₈BrNO | [13] |
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. fishersci.com [fishersci.com]
- 12. vumc.org [vumc.org]
- 13. scbt.com [scbt.com]
Comprehensive Safety Protocol for Handling 5-bromo-1-methyl-1H-indole-3-carbaldehyde
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-bromo-1-methyl-1H-indole-3-carbaldehyde. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar compounds, such as 5-bromoindole-3-carboxaldehyde and 1-methyl-1H-indole-3-carbaldehyde. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, this compound should be handled as a potentially hazardous chemical.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a combustible solid that may cause irritation to the skin, eyes, and respiratory system.[1][2] In the event of a fire, it may produce toxic byproducts, including carbon oxides, nitrogen oxides (NOx), and halogenated compounds.
Table 1: Anticipated Hazard Summary
| Hazard Type | Description |
|---|---|
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Acute Health Effects | May cause skin, eye, and respiratory tract irritation. May be harmful if ingested or inhaled.[1][2] |
| Chronic Health Effects | No specific effects are known, but exposure should always be minimized. |
| Fire and Explosion | Likely a combustible solid.[1] Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas. |
| Reactivity | May be incompatible with strong oxidizing agents and strong bases.[2] |
Personal Protective Equipment (PPE)
A thorough PPE strategy is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[3] | Must meet ANSI Z.87.1 standards. A face shield is required when there is a risk of explosion or significant splash hazard.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | Inspect gloves before each use. For extensive handling, consider double gloving. Change gloves immediately upon contamination. |
| Body Protection | A lab coat or chemical-resistant apron. | A flame-resistant lab coat should be worn if there is a fire risk. Clothing should cover all exposed skin. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the solid form where dust may be generated.[1] | Use of a respirator may require a formal respiratory protection program, including fit testing and medical evaluation.[3] |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a material that resists chemical penetration. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) and reagents before starting.
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[2]
-
-
Weighing and Transfer:
-
Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools to handle the material, avoiding direct contact.
-
Minimize the generation of dust.
-
-
Experimental Use:
-
Keep containers of the chemical tightly closed when not in use.[2]
-
If heating the compound, do so in a well-ventilated area and take precautions against potential decomposition products.
-
-
Post-Handling:
Accidental Spill Response
In the event of a spill, prompt and correct action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's safety office.
-
Cleanup:
-
Final Decontamination: Once the bulk of the material is removed, decontaminate the spill surface.[6]
Chemical Waste Disposal Plan
Chemical waste containing this compound must be managed according to institutional and regulatory guidelines.
-
Collection:
-
Storage:
-
Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.[6]
-
-
Disposal:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 5-溴吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.ucsf.edu [ehs.ucsf.edu]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
